Product packaging for Cabozantinib hydrochloride(Cat. No.:CAS No. 1817759-42-4)

Cabozantinib hydrochloride

Cat. No.: B12398556
CAS No.: 1817759-42-4
M. Wt: 538.0 g/mol
InChI Key: LCNVAOXPKXBXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cabozantinib hydrochloride is a useful research compound. Its molecular formula is C28H25ClFN3O5 and its molecular weight is 538.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25ClFN3O5 B12398556 Cabozantinib hydrochloride CAS No. 1817759-42-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1817759-42-4

Molecular Formula

C28H25ClFN3O5

Molecular Weight

538.0 g/mol

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;hydrochloride

InChI

InChI=1S/C28H24FN3O5.ClH/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);1H

InChI Key

LCNVAOXPKXBXEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.Cl

Origin of Product

United States

The Significance of Receptor Tyrosine Kinase Inhibition in Cancer Biology Research

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating normal cellular processes, including growth, differentiation, migration, and metabolism. nih.govbioscientifica.com In the context of cancer biology, the dysregulation of RTK signaling is a well-established driver of tumorigenesis. wjgnet.comjohnshopkins.edu This dysregulation can occur through various mechanisms such as gene amplification, mutations, or overexpression, leading to constitutive activation of signaling pathways that promote cancer cell proliferation, survival, and invasion. wjgnet.comembopress.org

The human genome contains 90 unique tyrosine kinase genes, with 58 of them encoding for RTK proteins. wikipedia.org The aberrant activity of these kinases is a common feature across many cancer types, making them prime targets for therapeutic intervention. wjgnet.comjohnshopkins.edu The inhibition of RTKs has, therefore, become a cornerstone of modern cancer research, leading to the development of targeted therapies aimed at disrupting these oncogenic signaling cascades. johnshopkins.edunih.gov These inhibitors can be broadly categorized into monoclonal antibodies, which target the extracellular domain of the receptor, and small-molecule inhibitors, which typically compete with ATP at the intracellular kinase domain. nih.gov The success of this approach is underscored by the numerous RTK inhibitors that have been clinically validated for the treatment of various malignancies. johnshopkins.edu

Several key RTK families are implicated in cancer progression:

Epidermal Growth Factor Receptor (EGFR) Family: Excessive signaling from this family is linked to the development of a wide variety of solid tumors. wikipedia.org

Vascular Endothelial Growth Factor Receptors (VEGFRs): These are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. aacrjournals.org

MET and AXL: These receptors are involved in tumor cell invasion, metastasis, and the development of resistance to other targeted therapies. nih.gov

The intricate and often redundant nature of RTK signaling pathways presents a significant challenge in cancer therapy. Tumors can develop resistance to single-agent therapies by activating alternative signaling pathways. This has driven the development of multi-targeted kinase inhibitors that can simultaneously block several key RTKs, offering a more comprehensive approach to overcoming resistance and improving therapeutic outcomes.

An Overview of Cabozantinib Hydrochloride As a Multi Targeted Kinase Inhibitor in Preclinical Models

Cabozantinib (B823) is a potent oral tyrosine kinase inhibitor (TKI) that targets a range of RTKs implicated in cancer progression, including MET, vascular endothelial growth factor receptor 2 (VEGFR2), RET, KIT, AXL, and FLT3. nih.govnih.gov This multi-targeted profile allows cabozantinib to simultaneously inhibit several key processes that drive tumor growth and spread, such as angiogenesis, invasion, and metastasis. nih.govdrugbank.com

Preclinical studies across a variety of tumor models have demonstrated the broad anti-tumor activity of cabozantinib. nih.govresearchgate.net A key finding from these studies is its ability to reduce tumor invasiveness and metastasis, a feature not always seen with agents that solely target VEGFR. nih.govdovepress.com For instance, in preclinical models of triple-negative breast cancer (TNBC), cabozantinib treatment was shown to be an effective therapeutic strategy, significantly inhibiting tumor growth and metastasis. nih.gov

The dual inhibition of MET and VEGFR2 is a particularly noteworthy aspect of cabozantinib's mechanism. The MET signaling pathway has been identified as a mechanism of resistance to therapies that target the VEGF pathway alone. dovepress.com By inhibiting both pathways, cabozantinib can potentially overcome this resistance. dovepress.com Preclinical experiments have shown that the combined inhibition of MET and VEGFR2 leads to a more significant and sustained anti-tumor response compared to the inhibition of the VEGF pathway alone. dovepress.com

Table 1: Key Receptor Tyrosine Kinases Targeted by Cabozantinib

Receptor Target Primary Role in Cancer
MET Tumor invasion, metastasis, angiogenesis
VEGFR2 Angiogenesis, vascular permeability
AXL Cell survival, metastasis, drug resistance
RET Cell proliferation, differentiation
KIT Cell survival, proliferation
FLT3 Hematopoietic cell proliferation

The Evolution of Cabozantinib Hydrochloride Research: from Discovery to Preclinical Mechanistic Studies

Comprehensive Analysis of Receptor Tyrosine Kinase (RTK) Inhibition Spectrum

Cabozantinib exhibits a broad spectrum of inhibitory activity against several key RTKs. nih.gov Its ability to simultaneously target multiple pathways is a distinguishing feature of its mechanism. aacrjournals.orgresearchgate.net

Mesenchymal-Epithelial Transition (MET) Receptor Inhibition

Cabozantinib is a potent inhibitor of the MET receptor, also known as the hepatocyte growth factor (HGF) receptor. europa.eunih.gov The HGF/MET signaling pathway plays a crucial role in normal cellular processes, but its aberrant activation is associated with tumor cell growth, invasion, and metastasis. nih.govdovepress.com In preclinical models, cabozantinib has been shown to effectively inhibit MET phosphorylation. nih.govaacrjournals.org For instance, in a preclinical model of medullary thyroid cancer (MTC), cabozantinib treatment led to a significant reduction in phosphorylated MET levels in tumor xenografts. nih.gov Similarly, in clear cell renal cell carcinoma (ccRCC) cell lines, cabozantinib potently inhibited MET at nanomolar concentrations. jcancer.org The inhibition of MET signaling by cabozantinib has been shown to be critical for its anti-tumor effects in preclinical models of triple-negative breast cancer (TNBC), where its efficacy was dependent on the MET status of the cancer cells. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition (VEGFR1, VEGFR2, VEGFR3)

Cabozantinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2 (also known as KDR). aacrjournals.orgnih.govdrugbank.com VEGFRs are key mediators of angiogenesis, the process by which tumors develop new blood vessels to support their growth. aacrjournals.org By inhibiting VEGFRs, cabozantinib can disrupt this process. nih.govdovepress.com Preclinical studies have demonstrated that cabozantinib treatment leads to a reduction in tumor vascularity. aacrjournals.orgnih.gov In mouse xenograft models, cabozantinib has been shown to inhibit VEGFR2 phosphorylation in endothelial cells, leading to reduced tumor vasculature and necrosis. aacrjournals.orgquanterix.com This anti-angiogenic effect is a central component of its anti-tumor activity across various cancer models. dovepress.com

Rearranged during Transfection (RET) Proto-Oncogene Inhibition

Cabozantinib is a potent inhibitor of the RET proto-oncogene, a receptor tyrosine kinase that plays a critical role in the development of certain types of cancer, particularly medullary thyroid cancer (MTC). nih.govnih.govresearchgate.net Mutations that lead to the aberrant activation of RET are a key driver of MTC. nih.govnih.gov Preclinical studies have shown that cabozantinib effectively inhibits RET kinase activity and the proliferation of MTC cells in vitro. nih.gov In in vivo models of MTC, oral administration of cabozantinib resulted in substantial inhibition of RET phosphorylation in tumor xenografts, correlating with tumor growth inhibition. nih.gov

AXL Receptor Tyrosine Kinase Inhibition

Cabozantinib also targets the AXL receptor tyrosine kinase. europa.euresearchgate.netcabometyxhcp.com AXL signaling has been implicated in tumor progression, metastasis, and the development of resistance to other targeted therapies. cabometyxhcp.comresearchgate.net The upregulation of AXL has been observed as a mechanism of resistance to VEGFR inhibitors. nih.govresearchgate.net By inhibiting AXL, cabozantinib may overcome this resistance. researchgate.net In preclinical models, the inhibition of AXL by cabozantinib has been shown to contribute to its anti-tumor effects. cabometyxhcp.com

KIT Receptor Tyrosine Kinase Inhibition

Cabozantinib is an inhibitor of the KIT receptor tyrosine kinase, also known as the mast/stem cell growth factor receptor. drugbank.comresearchgate.netcabometyxhcp.com Dysregulation of KIT signaling is involved in the pathogenesis of various cancers. researchgate.net Preclinical data indicate that cabozantinib's inhibitory activity extends to KIT, contributing to its broad-spectrum anti-tumor profile. researchgate.netcabometyxhcp.com

FLT-3 (Fms-like Tyrosine Kinase 3) Inhibition

Cabozantinib also demonstrates inhibitory activity against Fms-like tyrosine kinase 3 (FLT-3). drugbank.comresearchgate.netcabometyxhcp.com FLT-3 is a receptor tyrosine kinase that is often mutated and constitutively activated in certain hematological malignancies, such as acute myeloid leukemia (AML). researchgate.net Preclinical studies have shown that cabozantinib can selectively inhibit the growth of AML cells that harbor FLT-3 internal tandem duplication (FLT3-ITD) mutations. researchgate.net In these models, cabozantinib inhibited the phosphorylation of FLT3 and its downstream signaling pathways, leading to cell cycle arrest and tumor growth inhibition in vivo. researchgate.net

Inhibitory Activity of Cabozantinib on Key Receptor Tyrosine Kinases

Target KinaseEffect in Preclinical ModelsReferences
MET Inhibition of phosphorylation, reduced tumor cell growth and invasion. europa.eu, nih.gov, aacrjournals.org, nih.gov, jcancer.org
VEGFRs Inhibition of phosphorylation, reduced tumor vascularity and angiogenesis. aacrjournals.org, drugbank.com, nih.gov, aacrjournals.org, dovepress.com, quanterix.com
RET Inhibition of phosphorylation, reduced proliferation of MTC cells. researchgate.net, nih.gov, nih.gov
AXL Inhibition of signaling, potential to overcome resistance to other therapies. europa.eu, cabometyxhcp.com, researchgate.net, researchgate.net
KIT Inhibition of kinase activity. cabometyxhcp.com, researchgate.net, drugbank.com
FLT-3 Selective inhibition of growth in cells with FLT3-ITD mutations, cell cycle arrest. cabometyxhcp.com, researchgate.net, drugbank.com, researchgate.net

TIE-2 (Tyrosine Kinase with Ig and EGF Homology Domains-2) Inhibition

Cabozantinib demonstrates potent inhibition of TIE-2 (tyrosine kinase with immunoglobulin and epidermal growth factor homology domains-2). aacrjournals.orgguidetopharmacology.orgdrugbank.com In preclinical models, the inhibition of the angiopoietin/TIE-2 axis has been shown to modulate the tumor microenvironment, sensitizing tumor cells to immune-mediated attack. bmj.com In a colorectal cancer patient-derived tumor explant model, treatment with cabozantinib led to a decrease in the phosphorylation of TIE-2, a key pro-angiogenic factor. nih.gov

ROS1 (ROS1 Receptor Tyrosine Kinase) Inhibition

Cabozantinib is an inhibitor of ROS1 receptor tyrosine kinase. cabometyxhcp.comdovepress.com Preclinical studies have shown that cabozantinib can effectively overcome resistance to other ROS1 inhibitors, such as crizotinib (B193316), in non-small cell lung cancer (NSCLC) models with ROS1 fusions. aacrjournals.orgaacrjournals.org High-throughput drug screening identified cabozantinib as a potent inhibitor of both wild-type and mutated CD74-ROS1. aacrjournals.orgresearchgate.net It has demonstrated the ability to overcome resistance conferred by secondary mutations in the ROS1 kinase domain, including the G2032R mutation. aacrjournals.orgaacrjournals.org

TYRO3 (TYRO3 Protein Tyrosine Kinase) Inhibition

Cabozantinib is an inhibitor of TYRO3, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. cabometyxhcp.comexelixismedicalaffairs.comaacrjournals.org The TAM kinases are involved in various cellular processes, including cell survival and migration. nih.gov By inhibiting TYRO3, along with other TAM kinases, cabozantinib can modulate the tumor microenvironment and interfere with metastatic processes. patsnap.comoncotarget.com Molecular dynamics simulations have been used to study the binding of cabozantinib to TYRO3, providing insights into the conformational changes that inhibit its kinase activity. biorxiv.orgnih.gov

TRKB (Tropomyosin Receptor Kinase B) Inhibition

Cabozantinib has been shown to inhibit Tropomyosin Receptor Kinase B (TRKB) in preclinical models. guidetopharmacology.orgdrugbank.comcabometyxhcp.com TRKB is a receptor tyrosine kinase involved in neuronal development and has also been implicated in the progression of certain cancers. sysrevpharm.orgresearchgate.net The inhibition of TRKB is part of cabozantinib's broad-spectrum activity against various kinases that contribute to tumorigenesis. nih.govnih.gov

MER (TAM family receptor kinases) Inhibition

Cabozantinib is an inhibitor of MER, another member of the TAM family of receptor tyrosine kinases. cabometyxhcp.comexelixismedicalaffairs.comaacrjournals.org The TAM kinases, including MER, play a role in immune suppression within the tumor microenvironment. aacrjournals.org By inhibiting MER, cabozantinib can help to create a more immune-permissive environment, potentially enhancing the efficacy of immunotherapies. aacrjournals.org The inhibition of MER, in conjunction with AXL and TYRO3, is a key aspect of cabozantinib's mechanism of action. oncotarget.com

Downstream Signaling Pathway Modulation

Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway Regulation

Cabozantinib has been shown to modulate the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR signaling pathway. nih.gov This pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, apoptosis, and metabolism. mdpi.com

In preclinical colorectal cancer models, cabozantinib treatment led to a significant reduction in the phosphorylation of key proteins in the PI3K/mTOR signaling pathway, including PI3K, PDK1, AKT, mTOR, Rictor, Raptor, and S6K1/2. nih.gov This inhibition of the PI3K/AKT/mTOR pathway was associated with a decrease in glucose metabolism and an induction of autophagy. nih.gov Furthermore, in some cancer models, resistance to cabozantinib has been linked to mutations in the PIK3CA gene, which encodes a catalytic subunit of PI3K, suggesting the importance of this pathway in the drug's efficacy. tandfonline.comresearchgate.netnih.gov Studies have shown that combining cabozantinib with a PI3K inhibitor can lead to synergistic antitumor effects, particularly in cells with PI3K pathway activation. tandfonline.com In cabozantinib-resistant renal cell carcinoma models, an increase in PI3K/AKT/mTOR signaling has been observed. auajournals.orgauajournals.org The binding of ligands to AXL, a target of cabozantinib, can activate downstream pathways including the PI3K/AKT/mTOR cascade. nih.govfrontiersin.org

Interactive Data Table: Kinase Inhibition Profile of Cabozantinib

Kinase TargetIC50 (nmol/L)Key Preclinical Findings
TIE-2 14.3 aacrjournals.orgDecreased phosphorylation in colorectal cancer models. nih.gov
ROS1 Not specifiedOvercomes crizotinib resistance in NSCLC models. aacrjournals.orgaacrjournals.org
TYRO3 Not specifiedInhibition modulates the tumor microenvironment. patsnap.comoncotarget.com
TRKB Not specifiedPart of broad-spectrum kinase inhibition. nih.govnih.gov
MER Not specifiedInhibition contributes to an immune-permissive environment. aacrjournals.orgaacrjournals.org

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Disruption

Cabozantinib hydrochloride disrupts the Mitogen-Activated Protein Kinase (MAPK)/ERK signaling cascade, a critical pathway for cell proliferation, differentiation, and survival that is often hyperactivated in various cancers. patsnap.comnih.gov The inhibitory action of cabozantinib on upstream receptor tyrosine kinases (RTKs) such as MET and VEGFR leads to the dysregulation of this pathway.

In preclinical studies, cabozantinib treatment has been shown to decrease the phosphorylation of ERK1/2, a key downstream component of the MAPK/ERK pathway. For instance, in ovarian clear cell carcinoma cells (RMG-I), cabozantinib inhibited the phosphorylation of MAPK when stimulated with hepatocyte growth factor (HGF). iiarjournals.org Similarly, in neuroblastoma cell lines, cabozantinib treatment resulted in the inhibition of MAPK phosphorylation. spandidos-publications.com This disruption of ERK signaling contributes to the anti-proliferative and pro-apoptotic effects observed with cabozantinib treatment. patsnap.com The combination of cabozantinib with other inhibitors, such as the mTORC1/2 inhibitor sapanisertib (B612132), has been shown to further blunt MAPK signaling, leading to suppressed tumor growth in renal cell carcinoma models. nih.gov

SRC Pathway Inhibition

This compound has been observed to inhibit the SRC pathway in preclinical models. In a study using patient-derived xenografts (PDX) of prostate cancer, cabozantinib treatment led to the inhibition of c-Src phosphorylation. aacrjournals.org Furthermore, in orthotopic and metastatic neuroblastoma tumor models, prolonged exposure to cabozantinib resulted in a reduction of SRC phosphorylation in the treated tumors. spandidos-publications.com This inhibition of SRC, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration, is considered a contributor to the antitumor effects of cabozantinib. spandidos-publications.com It has been suggested that the inhibition of SRC may be particularly relevant in overcoming resistance mechanisms, as SRC activation was detected in tumors following prolonged treatment with other targeted therapies like axitinib. spandidos-publications.com

STAT Pathway Modulation

Preclinical evidence indicates that this compound can modulate the Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, in FLT3-ITD positive acute myeloid leukemia (AML) cells, cabozantinib has been shown to inhibit the phosphorylation of STAT5. The STAT pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating gene expression involved in cell survival and proliferation. By inhibiting the phosphorylation of key STAT proteins, cabozantinib can disrupt these essential downstream signaling events.

Cellular Process Alterations in Preclinical Models

Angiogenesis Inhibition Mechanisms

This compound demonstrates potent anti-angiogenic properties primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). aacrjournals.orgnih.gov This inhibition disrupts the signaling necessary for the formation of new blood vessels, a process critical for tumor growth and metastasis. patsnap.comnih.gov

In preclinical models, cabozantinib's anti-angiogenic effects are well-documented. In patient-derived xenografts of prostate cancer, cabozantinib treatment led to a reduction in vasculature by inhibiting VEGFR-2 and MET in endothelial cells. aacrjournals.orgnih.gov This resulted in necrosis within the tumor. nih.gov Studies using xenograft models have shown that the anti-angiogenic effects of cabozantinib, such as a decrease in microvessel density, precede the induction of apoptosis in tumor cells. spandidos-publications.comaacrjournals.orgnih.gov For example, in neuroblastoma xenografts, cabozantinib administration was associated with decreased vascularization. spandidos-publications.com Furthermore, in a mouse model of hypoxia-induced pulmonary hypertension, cabozantinib, a potent VEGFR2 inhibitor, was shown to suppress the angiogenic response. researchgate.net

The inhibition of angiogenesis is a key mechanism of action for cabozantinib, effectively limiting the blood supply required for tumor expansion. patsnap.com

Regulation of Cell Proliferation and Viability

This compound has demonstrated significant effects on regulating cell proliferation and viability in various preclinical cancer models. The compound has been shown to inhibit cell growth in a concentration-dependent manner in neuroblastoma cell lines, with IC50 values in the low micromolar range. spandidos-publications.com In human neuroendocrine tumor cell lines (BON1, H727, and GOT1), a 10 µM concentration of cabozantinib caused a significant decrease in cell viability after 72 hours. karger.com Specifically, viability was reduced to 51.1% in BON1 cells, 59.3% in H727 cells, and 30.5% in GOT1 cells. karger.com

The anti-proliferative effects of cabozantinib are often linked to cell cycle arrest. In BON1 and H727 neuroendocrine tumor cells, cabozantinib induced a G2 phase arrest. karger.com Similarly, cabozantinib-loaded nanoparticles induced G2/M cell cycle arrest in Renca-SRLu5-Luc renal cell carcinoma cells.

Furthermore, in ovarian clear cell carcinoma cells (RMG-I), cabozantinib inhibited cell viability with an IC50 of 1.0 μM. iiarjournals.org However, in clear cell renal cell carcinoma cell lines, cabozantinib had minimal effects on cell viability at concentrations below 1 µM, and 50% inhibition was not reached even at concentrations as high as 10 µM. jcancer.org This suggests that the direct cytotoxic effects on tumor cells can be modest in some contexts, with other mechanisms like angiogenesis inhibition playing a more dominant role.

Mechanisms of Cell Migration and Invasion Inhibition

This compound effectively inhibits cell migration and invasion, key processes in tumor metastasis, as demonstrated in various preclinical models. spandidos-publications.com In clear cell renal cell carcinoma (ccRCC) cell lines A498 and 786-0, cabozantinib suppressed HGF-stimulated cell migration and invasion. jcancer.org Specifically, HGF stimulation led to a two-fold increase in migration, which was completely reversed by cabozantinib treatment. jcancer.org Similarly, HGF-induced invasion across Matrigel-coated chambers was also suppressed by the compound. jcancer.org

In neuroblastoma cell lines, cabozantinib has been shown to reduce cell migration. spandidos-publications.comspandidos-publications.com For instance, in IGR-N91-Luc and IMR-32-Luc neuroblastoma cells, cabozantinib significantly reduced wound repair capacity. spandidos-publications.com The inhibition of migration and invasion is attributed to the compound's ability to block key signaling pathways involved in cell motility, such as the MET and SRC pathways. spandidos-publications.com In triple-negative breast cancer (TNBC) models, cabozantinib significantly reduced multicellular invasive outgrowths, even in the presence of HGF-expressing fibroblasts, highlighting its potent anti-invasive properties. nih.gov Furthermore, cabozantinib-loaded nanoparticles were shown to attenuate in vitro migration and invasion by abrogating AKT and ERK1/2 activation.

Induction of Apoptosis (e.g., PUMA Upregulation)

Cabozantinib has been demonstrated to induce apoptosis, or programmed cell death, in various preclinical cancer models through multiple signaling pathways. oncotarget.comtandfonline.com A significant mechanism involves the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). patsnap.comnih.gov

In colorectal cancer (CRC) models, cabozantinib triggers a p65-dependent signaling pathway. nih.gov This is achieved through the inhibition of AKT and the subsequent activation of glycogen (B147801) synthase kinase 3β (GSK3β). nih.govresearchgate.net The activation of this cascade leads to the upregulation of PUMA, which in turn facilitates apoptosis in CRC cells. nih.gov Notably, this induction of apoptosis via PUMA is independent of the tumor suppressor p53 status, broadening its potential efficacy. patsnap.comnih.gov Research has shown that eliminating PUMA expression removes the apoptosis induced by cabozantinib in xenograft mouse models, confirming PUMA's critical role in this process. nih.govresearchgate.net

Furthermore, the upregulation of PUMA by cabozantinib can act synergistically with other chemotherapeutic agents. nih.gov For instance, in CRC models, combining cabozantinib with cetuximab and 5-fluorouracil (B62378) (5-FU) leads to robust, PUMA-dependent apoptosis. nih.gov In addition to its effects in colorectal cancer, cabozantinib has been shown to induce apoptosis in cell lines from melanoma brain metastases, pancreatic cancer, and triple-negative breast cancer (TNBC). researchgate.netnih.govnih.gov The induction of apoptosis is a key component of cabozantinib's anti-tumor activity, contributing to the reduction of tumor cellularity observed in preclinical studies. tandfonline.comnih.gov

Impact on Epithelial-to-Mesenchymal Transition (EMT)

The epithelial-to-mesenchymal transition (EMT) is a cellular program associated with increased cell motility, invasiveness, and metastatic potential. tandfonline.com Cabozantinib has been shown to modulate EMT, primarily through its inhibition of key receptor tyrosine kinases like MET and AXL, which are known to regulate this process. tandfonline.compatsnap.com However, the specific impact of cabozantinib on EMT can vary depending on the cancer type.

In preclinical models of breast cancer, cabozantinib effectively suppressed EMT. aacrjournals.org Studies using an in vivo imaging model showed that treatment with cabozantinib inhibited the conversion of epithelial-like cells (RFP-positive) to mesenchymal-like cells (GFP-positive) induced by TGF-β. aacrjournals.orgresearchgate.net This resulted in a "silent EMT" phenotype, where tumor cells that did undergo transition exhibited reduced motility, leading to suppressed tumor growth. aacrjournals.org The treatment also reversed the elongated cell shape characteristic of mesenchymal cells and increased the expression of the epithelial marker E-cadherin. researchgate.net

Conversely, in studies on esophageal squamous cell carcinoma (ESCC), cabozantinib did not significantly alter the EMT phenotype. nih.gov While levels of N-cadherin and vimentin, both mesenchymal markers, did not change significantly with treatment, the findings suggested that the anticancer mechanism of cabozantinib in ESCC may not be primarily mediated by EMT inhibition. nih.gov

The table below summarizes the observed changes in key EMT markers in different preclinical models following cabozantinib treatment.

Cancer ModelEMT MarkerEffect of CabozantinibSource
Breast CancerE-cadherinIncreased Expression researchgate.net
Breast Cancerc-MetDecreased Expression researchgate.net
Esophageal Squamous Cell Carcinoma (ESCC)E-cadherinNo Significant Change nih.gov
Esophageal Squamous Cell Carcinoma (ESCC)N-cadherinNo Significant Change nih.gov
Esophageal Squamous Cell Carcinoma (ESCC)VimentinNo Significant Change nih.gov

Effects on Anchorage-Independent Growth and Cellular Scattering

Anchorage-independent growth—the ability of cells to proliferate without being attached to a solid surface—is a hallmark of malignant transformation. Cellular scattering refers to the dissociation of cell colonies and increased motility. Preclinical studies demonstrate that cabozantinib potently inhibits both of these processes in various cancer cell lines. nih.govjcancer.org

In clear cell renal cell carcinoma (ccRCC) models, cabozantinib at nanomolar concentrations effectively inhibited HGF-stimulated soft agar (B569324) colony formation, a standard assay for anchorage-independent growth. jcancer.org The same study showed that cabozantinib completely suppressed HGF-mediated cellular scattering in A498 and 786-O ccRCC cell lines. jcancer.orgresearchgate.net

Similarly, in pancreatic cancer cell lines, cabozantinib treatment destroyed the formation of spheroids, which is a form of anchorage-independent growth, in a dose-dependent manner. nih.govnih.gov Studies on melanoma brain metastasis (MBM) cell lines also confirmed that cabozantinib significantly inhibits colony formation in soft agar. researchgate.netmdpi.com The drug reduced both the number and size of colonies, indicating a potent inhibitory effect on anchorage-independent growth. mdpi.com This effect was observed alongside a reduction in cell viability in 3D spheroid cultures. researchgate.net

The table below shows the half-maximal inhibitory concentration (IC50) values for cabozantinib in melanoma brain metastasis cell lines grown under standard monolayer conditions versus 3D tumorsphere (anchorage-independent) conditions.

Cell LineMonolayer IC50 (μM)Tumorsphere IC50 (μM)Source
H13.538.9 researchgate.net
H31.514.8 researchgate.net
H100.937.3 researchgate.net

These findings collectively indicate that by disrupting anchorage-independent growth and cellular scattering, cabozantinib interferes with key processes required for tumor progression and metastasis. nih.govjcancer.org

In Vitro Experimental Paradigms

Cell Line-Based Assays

The preclinical evaluation of this compound has extensively utilized a diverse panel of human cancer cell lines to investigate its therapeutic potential across various malignancies. These in vitro models are instrumental in elucidating the compound's mechanism of action and identifying susceptible cancer types.

In the context of triple-negative breast cancer (TNBC), cell lines such as MDA-MB-231 and HCC70 have been pivotal. nih.gov These lines, representing different molecular subtypes of TNBC, are known for their invasive properties and have been used to demonstrate that cabozantinib can inhibit cell growth and invasion, particularly in MET-positive cells. nih.gov For neuroendocrine tumors (NETs), researchers have employed human pancreatic (BON-1 ), bronchopulmonary (NCI-H727 , NCI-H720 ), and midgut (GOT1 ) cell lines to assess the antiproliferative and antimigratory effects of cabozantinib. karger.com

The study of hepatocellular carcinoma (HCC) has benefited from the use of cell lines like HepG2 and Hep3B , which are integral to kinome-centric pharmacoproteomics studies that aim to understand the signaling pathways underlying cellular responses to targeted therapies like cabozantinib. biorxiv.org In renal cell carcinoma (RCC), the A498 and 786-O cell lines, including sunitinib-resistant variants, have been crucial in evaluating cabozantinib's efficacy in overcoming therapeutic resistance. mdpi.com Specifically, studies have shown that cabozantinib can inhibit the growth of sunitinib-resistant 786-O cells, although to a lesser extent than the parental cell line.

The following table summarizes the cell lines mentioned and their use in cabozantinib research:

Cell LineCancer TypeKey Research Focus
MDA-MB-231 Triple-Negative Breast CancerInvasion, proliferation, signaling pathways, therapeutic resistance nih.govamegroups.orgnih.govnih.gov
HCC70 Triple-Negative Breast CancerInvasion, proliferation in 3D models nih.gov
BON-1 Pancreatic Neuroendocrine TumorProliferation, migration, apoptosis karger.com
NCI-H727 Bronchopulmonary Neuroendocrine TumorProliferation, migration, cell cycle analysis karger.com
NCI-H720 Bronchopulmonary Neuroendocrine TumorNot explicitly detailed in the provided context.
HepG2 Hepatocellular CarcinomaKinome profiling, signaling pathways biorxiv.org
Hep3B Hepatocellular CarcinomaKinome profiling, signaling pathways biorxiv.org
A498 Renal Cell CarcinomaTherapeutic resistance mdpi.com
786-O Renal Cell CarcinomaTherapeutic resistance, signaling pathways mdpi.com

These cell line-based assays provide a foundational understanding of cabozantinib's activity at the cellular level, paving the way for more complex preclinical and clinical investigations.

Three-Dimensional (3D) Cell Culture Models

To better mimic the complex in vivo tumor microenvironment, researchers have increasingly turned to three-dimensional (3D) cell culture models for preclinical studies of cabozantinib. These models, such as spheroids and Mammary Architecture and Microenvironment Engineering (MAME) cultures, offer a more physiologically relevant context compared to traditional 2D monolayer cultures. nih.govnih.govresearchgate.net

Spheroids , which are self-assembled aggregates of cancer cells, have been used to evaluate the efficacy of cabozantinib in various cancers. For instance, in medullary thyroid carcinoma (MTC), cabozantinib has been shown to be as effective as other targeted therapies in inhibiting the growth of TT and MZ-CRC-1 cells grown as spheroids. escholarship.org Studies with pancreatic ductal adenocarcinoma (PDAC) have utilized heterotypic spheroids composed of cancer cells and HGF-secreting fibroblasts to model tumor-stroma interactions and have demonstrated that cabozantinib can enhance the efficacy of photodynamic therapy in this setting. nih.gov

MAME cultures are another sophisticated 3D model used in triple-negative breast cancer (TNBC) research. nih.gov These co-cultures of TNBC cells with mammary fibroblasts, including cancer-associated fibroblasts (CAFs), allow for the investigation of paracrine MET signaling. nih.gov Research has shown that cabozantinib can effectively reduce the volume and invasive outgrowths of 3D structures in MAME cultures, even in the presence of HGF-expressing fibroblasts. nih.gov

These 3D models have proven invaluable in demonstrating that cabozantinib can penetrate multi-layered cell structures and exert its therapeutic effects, providing more predictive data for its in vivo activity. nih.govescholarship.org

High-Throughput Screening for Kinase Activity

High-throughput screening (HTS) has been a critical tool in the discovery and characterization of cabozantinib as a multi-kinase inhibitor. This methodology allows for the rapid and efficient testing of large libraries of chemical compounds against a panel of kinases to identify potent and selective inhibitors. biorxiv.orgnih.gov

Cabozantinib was identified as a potent inhibitor of several receptor tyrosine kinases (RTKs), including MET, VEGFR2, RET, KIT, AXL, and FLT3, through such screening efforts. nih.govkuleuven.beoncolink.org For example, cell-free assays determined the IC50 values of cabozantinib to be 1.3 nmol/L for MET and 0.035 nmol/L for VEGFR2, highlighting its potent activity against these key targets. nih.gov

More advanced pharmacoproteomics platforms combine kinobead/LC-MS kinome activity profiling with HTS of kinase inhibitor libraries. biorxiv.org This approach has been applied to a panel of hepatocellular carcinoma (HCC) cell lines to create detailed profiles of their kinome activity and to correlate this with their sensitivity to various kinase inhibitors, including cabozantinib. biorxiv.org This allows for the identification of signaling pathways and cellular mechanisms that underlie both sensitivity and resistance to targeted cancer drugs. biorxiv.org

The following table presents a selection of kinases targeted by cabozantinib and their corresponding IC50 values from cell-free assays:

Kinase TargetIC50 (nmol/L)
MET1.3 nih.gov
VEGFR20.035 nih.gov
RET5.2 nih.gov
AXL7

These HTS methods are fundamental to understanding the polypharmacology of cabozantinib and for identifying the patient populations most likely to benefit from its therapeutic effects.

Quantitative Assays for Cell Viability, Proliferation, and Apoptosis

A variety of quantitative assays are employed in the preclinical assessment of cabozantinib to measure its impact on cancer cell viability, proliferation, and apoptosis. These assays provide crucial data on the dose-dependent effects of the drug.

MTS and MTT Assays: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells. iiarjournals.orgfrontiersin.orgnih.gov These assays have been widely used to determine the IC50 values of cabozantinib in various cancer cell lines. For example, in ovarian clear cell carcinoma cells, an MTT assay was used to demonstrate that cabozantinib inhibited cell viability. iiarjournals.org Similarly, in prostate cancer cells, MTT assays showed a significant decrease in proliferation after treatment with cabozantinib. frontiersin.org

Sulforhodamine B (SRB) Assay: The SRB assay is a protein-staining method used to measure cell density, thereby providing an estimation of cell number and proliferation. core.ac.uktesisenred.net It is often used in high-throughput screening to assess the cytotoxic effects of compounds. tesisenred.net In studies with neuroendocrine tumor cells, the SRB assay was used to quantify the antiproliferative effects of cabozantinib. science.gov

FACS Analysis for Apoptosis: Fluorescence-activated cell sorting (FACS) analysis is a powerful technique used to quantify apoptosis, or programmed cell death. karger.com By staining cells with markers like Annexin V and propidium (B1200493) iodide, researchers can distinguish between viable, apoptotic, and necrotic cells. In human neuroendocrine tumor cells, FACS analysis revealed that cabozantinib induced a significant accumulation of cells in the G2 phase of the cell cycle and an increase in apoptosis. karger.com Similarly, in oral squamous cell carcinoma cells, the number of apoptotic cells, as measured by Annexin V staining and FACS analysis, increased with higher concentrations of cabozantinib. researchgate.net

The table below summarizes the findings from these quantitative assays:

Assay TypeCell Line(s)Key Finding
MTT AssayRMG-I (Ovarian Clear Cell Carcinoma)Cabozantinib inhibited cell viability. iiarjournals.org
MTT AssayDU-145, PC-3 (Prostate Cancer)Cabozantinib significantly decreased cell proliferation. frontiersin.org
SRB AssayBON1, NCI-H727 (Neuroendocrine Tumors)Cabozantinib caused a dose-dependent decrease in cell viability. karger.com
FACS AnalysisBON1, NCI-H727 (Neuroendocrine Tumors)Cabozantinib induced G2 cell cycle arrest and apoptosis. karger.com
FACS AnalysisBHY, HSC-3 (Oral Squamous Cell Carcinoma)Cabozantinib increased the number of apoptotic cells in a dose-dependent manner. researchgate.net

These quantitative assays are essential for characterizing the cytotoxic and cytostatic effects of cabozantinib and for providing a mechanistic understanding of its anticancer activity.

Migration and Invasion Assays

To evaluate the impact of cabozantinib on the metastatic potential of cancer cells, researchers utilize a range of in vitro migration and invasion assays. These assays are critical for understanding the drug's ability to inhibit the spread of cancer.

Transwell Assays: The Transwell assay, also known as the Boyden chamber assay, is a widely used method to assess cell migration and invasion. nih.govnih.gov Cells are seeded in the upper chamber of a porous membrane, and their movement towards a chemoattractant in the lower chamber is quantified. To assess invasion, the membrane is coated with a basement membrane extract like Matrigel. nih.gov Studies have shown that cabozantinib can inhibit the migration and invasion of various cancer cell lines, including those of pediatric high-grade glioma and bile duct cancer. nih.govwhiterose.ac.uk

IncuCyte® System: The IncuCyte® live-cell analysis system provides a real-time, automated platform for monitoring cell migration and invasion. nih.govsartorius.com This system allows for the continuous visualization and quantification of cell movement into a "wound" created in a cell monolayer (scratch assay) or through a 3D matrix. sartorius.comsartorius.com The IncuCyte® system has been used to demonstrate the anti-migratory and anti-invasive effects of cabozantinib on triple-negative breast cancer cells and bile duct cancer cells. nih.govnih.gov For instance, in cabozantinib-resistant MDA-MB-231 cells, a lack of inhibition of invasion was observed, highlighting the development of resistance. nih.gov

The following table provides examples of the application of these assays in cabozantinib research:

Assay TypeCell Line(s)Key Finding
Transwell Invasion AssayHUCCT1, SNU1196 (Bile Duct Cancer)AXL inhibition (a target of cabozantinib) reduced tumor cell invasion. nih.gov
Transwell Migration AssayU2OS, HOS, LN-229 (Various Cancers)Cabozantinib inhibited cell migration. nih.gov
IncuCyte® Wound Healing AssayHUCCT1, SNU1196 (Bile Duct Cancer)AXL inhibition significantly inhibited cell migration. nih.gov
IncuCyte® Invasion AssayMDA-MB-231 (Triple-Negative Breast Cancer)Cabozantinib-resistant cells showed a lack of invasion inhibition. nih.gov

These assays provide compelling evidence for the role of cabozantinib in inhibiting key processes of metastasis, a critical aspect of its therapeutic potential.

Signaling Pathway Activation/Inhibition Analysis

To elucidate the molecular mechanisms by which cabozantinib exerts its effects, researchers perform detailed analyses of intracellular signaling pathways. A key technique in this area is immunoblotting, also known as Western blotting, which is used to detect the phosphorylation status of key signaling proteins.

Immunoblotting for Phosphorylation Status: Immunoblotting allows for the quantification of both total and phosphorylated levels of proteins, providing a direct measure of the activation or inhibition of signaling pathways. mdpi.comamegroups.orgnih.gov Cabozantinib has been shown to inhibit the phosphorylation of its primary targets, such as MET, and downstream effectors in numerous cancer cell lines. amegroups.orgnih.gov

For example, in triple-negative breast cancer (TNBC) cells (MDA-MB-231), cabozantinib was found to attenuate the activation of AKT1, a downstream effector of MET. amegroups.org In medullary thyroid cancer (MTC) cells (TT), cabozantinib potently inhibited the phosphorylation of RET. nih.gov In renal cell carcinoma (RCC) cells (786-O), cabozantinib reduced the levels of phosphorylated Src and FAK. mdpi.com

The table below highlights key findings from immunoblotting analyses:

Cell Line(s)Targeted Pathway/ProteinEffect of Cabozantinib
MDA-MB-231 (TNBC)p-AKT1 (S473)Attenuated activation amegroups.org
TT (MTC)p-RETDose-dependent inhibition of phosphorylation nih.gov
786-O (RCC)p-Src, p-FAKReduced phosphorylation levels mdpi.com
IMR-32-Luc (Neuroblastoma)p-MET, p-AKT, p-MAPKInhibition of phosphorylation spandidos-publications.com
AsPC-1 (Pancreatic Cancer)p-METInhibition of phosphorylation nih.gov

These signaling pathway analyses are crucial for confirming the on-target activity of cabozantinib and for understanding the complex network of pathways that are modulated by this multi-kinase inhibitor. This knowledge is vital for identifying biomarkers of response and for developing rational combination therapies.

In Vivo Preclinical Animal Models

The preclinical evaluation of this compound has extensively utilized in vivo animal models to elucidate its antitumor mechanisms and efficacy across a range of cancer types. These models are critical for understanding the compound's effects in a biological system that mimics human disease.

Xenograft models, involving the transplantation of human tumor cells or tissues into immunocompromised animals, are a cornerstone of preclinical cancer research for cabozantinib.

Mouse Xenografts: Conventional mouse xenograft models, using established cancer cell lines, have been instrumental in demonstrating the fundamental antitumor activities of cabozantinib. For instance, in models of hepatocellular carcinoma (HCC), cabozantinib has been shown to inhibit tumor growth in xenografts of both p-MET–positive (MHCC97H) and p-MET–negative (HepG2) cell lines. aacrjournals.org Similarly, in neuroblastoma, cabozantinib significantly inhibited tumor growth of orthotopic adrenal IGR-N91-Luc and metastatic IMR-32-Luc xenografts. spandidos-publications.com Studies on triple-negative breast cancer (TNBC) have also utilized mouse xenografts to show that cabozantinib treatment can effectively inhibit tumor progression and metastasis. nih.gov

Patient-Derived Xenografts (PDX): PDX models, which involve the implantation of fresh tumor tissue from patients into mice, are considered more clinically relevant as they better retain the heterogeneity and architectural characteristics of the original human tumor. Cabozantinib has demonstrated significant efficacy in various PDX models. In a PDX model of papillary renal cell carcinoma (pRCC) with a MET mutation, cabozantinib induced notable tumor regression and inhibited lung metastasis. aacrjournals.org For neuroendocrine prostate cancer, cabozantinib significantly inhibited tumor growth in two different PDX models (LuCaP 93 and LuCaP 173.1). plos.org Furthermore, in colorectal cancer PDX models, cabozantinib showed potent antitumor activity, with 80% of treated tumor explants exhibiting sensitivity. researchgate.net A study on uveal melanoma also demonstrated synergistic antitumor effects when cabozantinib was combined with trabectedin (B1682994) in a PDX mouse model. cabometyxhcp.com

Zebrafish Xenografts: The zebrafish (Danio rerio) has emerged as a valuable in vivo model for rapid, high-throughput screening of anticancer agents. Its transparent embryos allow for real-time visualization of tumor growth, angiogenesis, and metastasis. netrf.org In a zebrafish xenograft model of neuroendocrine tumors (NETs), cabozantinib was shown to drastically inhibit tumor-induced angiogenesis and the migration of implanted cancer cells. nih.gov Another study using a lung carcinoid xenograft model in zebrafish found that cabozantinib significantly inhibited tumor-induced angiogenesis and metastasis. netrf.org Comparative studies in a medullary thyroid carcinoma (MTC) zebrafish xenograft model demonstrated that cabozantinib had a stronger inhibitory effect on tumor-induced angiogenesis than vandetanib. mdpi.com The utility of zebrafish patient-derived xenografts (zPDX) has also been highlighted for screening anti-angiogenic drugs like cabozantinib in gastric cancer. frontiersin.org

Table 1: Examples of Xenograft Models in Cabozantinib Preclinical Research

Model Type Cancer Type Key Findings Citations
Mouse Xenograft Hepatocellular Carcinoma (HCC) Inhibited tumor growth in both p-MET–positive and p-MET–negative xenografts. aacrjournals.org
Mouse Xenograft Neuroblastoma Significantly inhibited tumor growth of orthotopic and metastatic xenografts. spandidos-publications.com
Mouse Xenograft Triple-Negative Breast Cancer (TNBC) Effectively inhibited tumor progression and metastasis. nih.gov
Patient-Derived Xenograft (PDX) Papillary Renal Cell Carcinoma (pRCC) Induced tumor regression and inhibited lung metastasis. aacrjournals.org
Patient-Derived Xenograft (PDX) Neuroendocrine Prostate Cancer Significantly inhibited tumor growth. plos.org
Patient-Derived Xenograft (PDX) Colorectal Cancer Demonstrated potent antitumor activity in 80% of treated explants. researchgate.net
Patient-Derived Xenograft (PDX) Uveal Melanoma Showed synergistic effects when combined with trabectedin. cabometyxhcp.com
Zebrafish Xenograft Neuroendocrine Tumors (NETs) Drastically inhibited tumor-induced angiogenesis and cell migration. nih.gov
Zebrafish Xenograft Lung Carcinoids Significantly inhibited tumor-induced angiogenesis and metastasis. netrf.org
Zebrafish Xenograft Medullary Thyroid Carcinoma (MTC) Exhibited stronger inhibition of angiogenesis compared to vandetanib. mdpi.com

Cabozantinib has consistently demonstrated the ability to inhibit tumor growth in both primary (orthotopic) and metastatic preclinical models.

In an orthotopic xenograft model of castration-resistant prostate cancer (CRPC) bone metastasis, cabozantinib led to a significant reduction in tumor luminance and stasis in tumor volume. nih.gov Similarly, in orthotopic neuroblastoma models, cabozantinib resulted in a dose-dependent inhibition of tumor growth. spandidos-publications.com For hormone-sensitive and castration-resistant prostate cancer models, cabozantinib inhibited the growth of tumors in bone, as evidenced by decreased serum PSA levels. plos.org Studies on triple-negative breast cancer (TNBC) also showed significant inhibition of orthotopic tumor growth. nih.gov

In metastatic settings, cabozantinib has shown potent activity. In a model of papillary renal cell carcinoma, it not only caused tumor regression at the primary site but also inhibited the development of lung metastases. aacrjournals.org For neuroblastoma, cabozantinib was effective in inhibiting metastatic xenografts. spandidos-publications.com A study on TNBC demonstrated that cabozantinib treatment was highly effective in inhibiting metastatic progression. nih.gov

A key focus of preclinical research on cabozantinib has been its impact on metastatic progression and the colonization of distant organs.

In a prostate cancer bone metastasis model, cabozantinib demonstrated a significant effect on tumors that had metastasized to the bone. exelixis.com Research in a papillary renal cell carcinoma PDX model showed that cabozantinib effectively inhibited lung metastasis. aacrjournals.org In a neuroblastoma model, cabozantinib was also found to inhibit the formation of metastases. netrf.org Furthermore, a study on hepatocellular carcinoma investigated the effect of cabozantinib on tumor invasion and metastasis, key processes in cancer progression. aacrjournals.org The ability of cabozantinib to modulate the bone microenvironment is thought to contribute to its efficacy against bone metastases in cancers like renal cell carcinoma. oup.com

Cabozantinib's mechanism of action is closely linked to its anti-angiogenic properties, and this has been extensively studied through the analysis of tumor vascularity and microvessel density (MVD).

In patient-derived xenografts of neuroendocrine prostate cancer, cabozantinib treatment significantly decreased microvessel density. plos.org Similarly, in neuroblastoma xenografts, cabozantinib-treated tumors showed a significant reduction in MVD as determined by CD34 staining. spandidos-publications.com For hepatocellular carcinoma xenografts, cabozantinib decreased MVD in both MHCC97H and HepG2 models. aacrjournals.org A study on patient-derived imatinib-resistant gastrointestinal stromal tumor (GIST) xenografts also reported a reduction in microvessel density following cabozantinib treatment. tandfonline.com In colorectal cancer patient-derived xenografts, cabozantinib demonstrated superior reduction in tumor vascularity compared to regorafenib. researchgate.net

Cabozantinib has shown a unique ability to modulate the bone microenvironment, which is particularly relevant for cancers that frequently metastasize to bone, such as prostate and renal cell carcinoma.

In a preclinical model of prostate cancer bone metastasis, cabozantinib treatment resulted in a normalization of bone architecture, with a significant reduction in sclerotic bone growth and an increase in trabecular bone growth. exelixis.com Histological analysis confirmed a greatly decreased number of osteoclasts at the sites of bone remodeling. exelixis.com Another study using an orthotopic xenograft model of CRPC bone metastasis found that cabozantinib exerted potent effects on both the tumor and the tumor-induced bone matrix remodeling. nih.govoup.com It was observed that cabozantinib administration altered tumor-induced bone remodeling. aacrjournals.org Furthermore, in both hormone-sensitive and castration-resistant prostate cancer models, cabozantinib was shown to affect bone remodeling. plos.org

Table 2: Research Findings on Cabozantinib's Effects in Preclinical Models

Research Area Key Findings Citations
Tumor Growth Inhibition Dose-dependent inhibition in orthotopic and metastatic models of various cancers. spandidos-publications.comnih.govnih.govplos.org
Metastatic Progression Inhibition of metastasis to organs such as the lungs and bone. aacrjournals.orgaacrjournals.orgnetrf.orgexelixis.comoup.com
Tumor Vascularity Significant reduction in microvessel density across multiple tumor types. aacrjournals.orgspandidos-publications.complos.orgresearchgate.nettandfonline.com
Bone Remodeling Normalization of bone architecture and reduction of osteoclast numbers in bone metastasis models. aacrjournals.orgnih.govplos.orgexelixis.comoup.com

Advanced Research Techniques and Computational Approaches

The preclinical investigation of cabozantinib has been enhanced by the application of advanced research techniques and computational methods.

Advanced imaging modalities have been crucial for the non-invasive, longitudinal assessment of treatment response. Techniques such as bioluminescence imaging, magnetic resonance imaging (MRI), and single-photon emission computed tomography (SPECT) have been used to quantify tumor volume and metabolic activity in real-time. nih.govexelixis.com For instance, diffusion-weighted MRI has been employed to measure the apparent diffusion coefficient (ADC), providing a clinically translatable biomarker for the early assessment of treatment response in prostate cancer bone metastases. nih.govexelixis.com

Computational approaches, including pathway analysis, have been utilized to understand the complex mechanisms of action and potential resistance pathways. For example, in silico pathway analysis has helped to identify potential drug combinations that could act synergistically with cabozantinib by inhibiting pathway cross-talk. mdpi.com Gene set enrichment analysis (GSEA) of RNA-Seq data from cabozantinib-treated tumors has revealed significant alterations in pathways related to hypoxia and glycolysis, providing insights into the drug's impact on tumor metabolism. plos.org These computational tools are invaluable for interpreting large datasets generated from preclinical studies and for formulating hypotheses for further investigation.

Omics Data Integration (e.g., RNA-Seq for gene expression profiling, proteomics)

The preclinical assessment of this compound has been significantly enhanced by the integration of high-throughput omics technologies. This approach allows for a comprehensive understanding of the drug's mechanism of action and its effects on the complex molecular landscape of cancer cells. Methodologies such as RNA sequencing (RNA-Seq) for gene expression profiling and proteomics for protein-level quantification are systematically employed.

In studies investigating the combination of Cabozantinib with other inhibitors, bulk RNA-Seq and global proteomics are utilized to analyze tumors from treated models. nih.gov This dual-omics approach helps to elucidate the mechanistic basis for observed therapeutic effects, such as tumor regression. nih.gov For instance, after treating tumor models with Cabozantinib, collected tumor tissues are processed for both whole-exome sequencing and RNA-Seq to identify changes in gene expression and mutational landscapes. nih.gov Concurrently, global proteomics and phosphoproteomics analyses are performed on the same samples to quantify changes in protein abundance and phosphorylation states, providing a direct readout of kinase inhibitor activity. nih.gov

The general workflow for RNA-Seq involves the isolation of RNA from cell lines or tumor tissues, followed by paired-end sequencing using platforms like the Illumina HiSeq. frontiersin.org The resulting sequencing reads are then mapped to a reference genome to quantify gene expression levels. frontiersin.org This data can reveal which cellular pathways are modulated by Cabozantinib treatment. Proteomics studies often run in parallel, using techniques like mass spectrometry to identify and quantify thousands of proteins from the same biological samples, offering a complementary view of the cellular response. researchgate.net Integration of these datasets, for example, has suggested that Cabozantinib may decrease mitochondrial activity, a finding derived from combined RNA-seq and proteomics data analysis. core.ac.uk This multi-omics investigation is crucial for understanding tumor heterogeneity and the varied responses to targeted therapies. nih.govcore.ac.uk

Receptor Tyrosine Kinase Arrays

Receptor Tyrosine Kinase (RTK) arrays are a targeted proteomic method used to simultaneously assess the phosphorylation status of numerous RTKs. This technique is particularly valuable in the preclinical evaluation of multi-kinase inhibitors like Cabozantinib to confirm their intended activity and discover additional targets.

The methodology involves lysing tumor tissue or cells and quantifying the total protein concentration. nih.gov The lysate is then incubated on a membrane or slide array spotted with antibodies that specifically capture a panel of different RTKs. nih.govmdpi.com After incubation, the array is treated with a pan-phospho-tyrosine antibody, followed by a labeled secondary antibody (e.g., HRP-conjugated) for chemiluminescent detection. mdpi.com The resulting signals indicate the level of phosphorylation for each captured RTK, providing a snapshot of kinase activation.

In preclinical studies, RTK arrays have been instrumental in demonstrating Cabozantinib's mechanism of action. For example, in a colorectal cancer patient-derived explant model, treatment with Cabozantinib led to a reduction in the phosphorylation of its known targets, including MET, VEGFR2, and RET, as well as other RTKs like AXL and Tie2. nih.gov Similarly, in triple-negative breast cancer cell lines, a phospho-kinase array was used to identify downstream signaling pathways affected by Cabozantinib, revealing altered phosphorylation of proteins such as AKT1/2/3 and TOR. amegroups.org These arrays provide direct evidence of target engagement and help to characterize the breadth of Cabozantinib's inhibitory profile across a landscape of key cancer-related kinases. nih.govamegroups.org

Table 1: Effect of Cabozantinib on Receptor Tyrosine Kinase Phosphorylation in a CRC Explant Model. nih.gov

Receptor Tyrosine KinaseChange in Phosphorylation Post-Treatment
METReduced
VEGFR2Reduced
RETReduced
AXLReduced
Tie2Reduced

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique central to the preclinical evaluation of Cabozantinib and its analogues, providing insights into the binding modes and affinities with target proteins at an atomic level. nih.gov This in silico method predicts how a small molecule (ligand), such as Cabozantinib, fits into the binding site of a target protein and estimates the strength of the interaction, typically reported as a binding energy or docking score. nih.govresearchgate.net

The process begins with obtaining the three-dimensional structures of the target protein, often from crystallographic data in the Protein Data Bank (PDB), and the ligand. nih.gov Software programs like AutoDock Vina and the c-docker module within Discovery Studio are commonly used. nih.govbiointerfaceresearch.com A "grid box" is defined around the protein's active site to guide the docking simulation. nih.gov The software then explores various possible conformations (poses) of the ligand within the binding site and scores them based on a force field that calculates the interaction energy. nih.gov

Molecular docking studies have been used to investigate Cabozantinib's interactions with various targets. For instance, docking has been employed to study the binding of Cabozantinib to the ATP binding site of kinases like Tyro3, Axl, and Mer (TAM kinases). researchgate.net It has also been used to analyze interactions with proteins involved in drug resistance, such as P-glycoprotein (P-gp), where docking scores for Cabozantinib analogues ranged from -6.4 to -8.0 kcal/mol. nih.govnih.gov In another study, Cabozantinib's binding affinity was calculated against folate receptor (5IZQ), vascular endothelial growth factor (5ABD), and CD44 (4PZ3), yielding interaction energies of -39.3697, -44.4525, and -44.5276 kcal/mol, respectively. biointerfaceresearch.com These studies are crucial for rational drug design, helping to explain the compound's activity and guiding the synthesis of new, potentially more potent or selective analogues. biointerfaceresearch.comnih.gov

Table 2: Molecular Docking Results for Cabozantinib with Various Protein Targets. biointerfaceresearch.com

Protein TargetPDB IDBinding Affinity (kcal/mol)
Folate Receptor5IZQ-39.3697
Vascular Endothelial Growth Factor5ABD-44.4525
CD444PZ3-44.5276

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are performed to evaluate the dynamic behavior and stability of the predicted protein-ligand complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations offer a view of the complex's flexibility and the persistence of key interactions in a simulated physiological environment. biointerfaceresearch.combiorxiv.org

MD simulations are computationally intensive studies that calculate the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov The process starts with the best-docked protein-ligand complex from molecular docking studies. nih.gov This complex is placed in a simulation box, typically filled with water molecules and ions to mimic a cellular environment. The system is then subjected to energy minimization and equilibration before a production run, which can last for nanoseconds to microseconds. biointerfaceresearch.combiorxiv.org Software suites like Desmond (part of the Schrödinger suite) are frequently used for these simulations. nih.govbiointerfaceresearch.com

In the context of Cabozantinib research, MD simulations have been used to confirm the stability of its binding to target kinases and other proteins. For example, simulations of Cabozantinib analogues complexed with P-glycoprotein were run for 100 nanoseconds to ensure the complexes remained stable throughout the simulation. nih.gov Similarly, the stability of Cabozantinib docked with anticancer pathway proteins like CD44 and VEGF was evaluated using 100-nanosecond MD simulations. biointerfaceresearch.com Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms, can reveal whether the ligand remains securely bound in the active site. biorxiv.org These simulations are critical for validating docking results and confirming that the predicted binding mode is likely to be stable under dynamic conditions. nih.govbiorxiv.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Analogues

In the early stages of drug discovery and lead optimization, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step. This computational approach is applied to newly designed analogues of Cabozantinib to filter out candidates with unfavorable pharmacokinetic or toxicity profiles before committing to costly and time-consuming chemical synthesis and in vitro testing. nih.govnih.gov

Various software tools and web servers, such as ADMETLab 3.0 and SwissADME, are utilized for these predictions. nih.govresearchgate.net These programs use quantitative structure-activity relationship (QSAR) models and other algorithms built on large datasets of experimental data. By inputting the chemical structure of a Cabozantinib analogue, researchers can obtain predictions for a wide range of properties. These include physicochemical characteristics like lipophilicity and water solubility, pharmacokinetic parameters related to absorption and distribution, and predictions of potential toxicities, such as hepatotoxicity or mutagenicity. nih.govresearchgate.net

For example, in a study focused on developing novel Cabozantinib analogues to inhibit P-glycoprotein, the ADMET profiles of 592 computationally generated analogues were computed using the ADMETLab 3.0 server. nih.govnih.gov This screening aimed to identify new compounds with improved pharmacokinetic properties and reduced toxicity compared to the parent drug. nih.gov The predictions help medicinal chemists to prioritize which analogues to synthesize and advance in the drug development pipeline, thereby streamlining the discovery of safer and more effective therapeutic agents. nih.gov

Structural Activity Relationship (SAR) Studies for Kinase Binding Affinity

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically investigating how changes in the chemical structure of a compound, like Cabozantinib, affect its biological activity. benthamdirect.comresearchgate.net For kinase inhibitors, SAR studies are focused on understanding how modifications to different parts of the molecule influence its binding affinity to the target kinase's active site. acs.org

These studies typically involve the chemical synthesis of a series of analogues where specific functional groups or structural motifs of the parent molecule are altered. researchgate.net These new compounds are then tested in enzymatic assays to measure their inhibitory activity (e.g., IC₅₀ values) against the target kinase. nih.gov By comparing the activity of the analogues to the original compound, researchers can deduce which structural features are essential for binding and which can be modified to improve potency, selectivity, or other properties. researchgate.net

In the development of Cabozantinib and its derivatives, SAR studies have been crucial. For instance, research has explored modifications at the 6-position of Cabozantinib's quinoline moiety, a position less studied than the 7-position. researchgate.net By introducing various functional groups capable of polar interactions, researchers aimed to improve c-Met binding affinity. researchgate.net Another study used a computational approach to perform SAR analysis, identifying that the methoxyphenyl group in Cabozantinib formed undesirable hydrogen bonds with proteins linked to toxicity. benthamdirect.com This insight suggests that modifying this region could reduce adverse effects while maintaining therapeutic efficacy. benthamdirect.com These SAR findings provide a rational basis for the design of next-generation inhibitors with optimized properties. benthamdirect.comresearchgate.net

Table 3: c-Met Kinase Inhibitory Activity of Cabozantinib and a Pyridine-Bioisostere Analogue. nih.gov

Compoundc-Met Kinase Inhibition (at 1 µM)IC₅₀ (nM)
Cabozantinib-5.4
Compound 3 (trimethylpyridine center)3.8%>1000
Compound 4 (unsubstituted pyridine (B92270) center)94.3%4.9

Mechanisms of Therapeutic Resistance in Preclinical Settings

Adaptive Resistance Mechanisms

Adaptive resistance involves the cancer cells' ability to evolve and utilize alternative signaling pathways to survive and proliferate despite the presence of the drug.

Upregulation or Activation of Alternative RTKs (e.g., FGFR1, AXL, FLT3)

A primary mechanism of acquired resistance to cabozantinib (B823) involves the upregulation or activation of alternative RTKs, which can bypass the inhibited pathways. Preclinical studies have identified several key players in this process:

FGFR1 (Fibroblast Growth Factor Receptor 1): In preclinical models of prostate cancer, induction of FGFR1 expression has been identified as a potential mechanism of acquired resistance to cabozantinib. aacrjournals.orgnih.govaacrjournals.org Studies have shown that inhibiting MET activity or expression can lead to a corresponding increase in FGFR1 expression. aacrjournals.org

AXL: AXL, a member of the TAM (TYRO3, AXL, MER) family of RTKs, is a known target of cabozantinib. nih.govtandfonline.com However, its sustained activation or upregulation can contribute to resistance. In preclinical models of renal cell carcinoma (RCC), cabozantinib has been shown to suppress sunitinib (B231) resistance by inhibiting AXL activation. nih.gov AXL signaling is implicated in cancer progression, resistance, and immunosuppression. tandfonline.com

FLT3 (FMS-like Tyrosine Kinase 3): Cabozantinib is also a potent inhibitor of FLT3. aacrjournals.orgnih.govfrontiersin.org Resistance to FLT3 inhibitors in acute myeloid leukemia (AML) can occur through various mechanisms, including the activation of downstream signaling pathways. mdpi.com

Table 1: Alternative RTKs Implicated in Cabozantinib Resistance

RTK Cancer Model(s) Key Findings
FGFR1 Prostate Cancer Induction of FGFR1 expression is a potential mechanism of acquired resistance. aacrjournals.orgnih.govaacrjournals.org
AXL Renal Cell Carcinoma Suppression of AXL activation by cabozantinib can overcome resistance to other TKIs. nih.gov
FLT3 Acute Myeloid Leukemia A target of cabozantinib, with resistance mechanisms involving downstream pathway activation. aacrjournals.orgnih.govmdpi.com

Reactivation of Downstream Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK)

Even when cabozantinib effectively inhibits its primary targets, cancer cells can develop resistance by reactivating downstream signaling pathways.

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. frontiersin.orgresearchgate.net Its activation is a frequent mechanism of resistance to various targeted therapies, including cabozantinib. researchgate.net In hepatocellular carcinoma (HCC) cells with low c-Met expression, which exhibit primary resistance to c-MET inhibitors, the combination of cabozantinib with an mTOR inhibitor showed synergistic inhibitory effects. frontiersin.org Furthermore, aberrations in the PI3K/AKT/mTOR pathway are implicated in resistance to anticancer therapies in various cancers, including breast and colorectal cancer. researchgate.netnih.gov

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. scispace.com Increased MAPK activity has been observed in some triple-negative breast cancer (TNBC) cell lines following treatment with cabozantinib, suggesting a potential resistance mechanism. nih.gov In some cancers, the reactivation of both the ERK and PI3K/AKT pathways has been noted as a resistance mechanism. longdom.org

Role of Hepatocyte Growth Factor (HGF)/MET Signaling in Resistance

The HGF/MET signaling axis plays a pivotal role in both the sensitivity and resistance to cabozantinib.

HGF-Mediated Resistance: HGF is the sole ligand for the MET receptor. mdpi.com Overexpression of HGF can lead to resistance to MET tyrosine kinase inhibitors (TKIs) through an autocrine mechanism in cancer cells. nih.gov In preclinical models, the presence of HGF can inhibit the antitumor effects of MET-directed TKIs, even in highly sensitive MET-amplified tumor cells. scispace.com

Paracrine HGF Signaling: The tumor microenvironment can be a source of HGF, which can then act on cancer cells in a paracrine manner to promote tumor growth and resistance. mdpi.com Studies in urothelial carcinoma have shown that paracrine HGF can contribute to tumor growth and that this effect can be inhibited by cabozantinib. mdpi.com

Overcoming HGF/MET-Mediated Resistance: Dual inhibition of MET and VEGFR signaling with cabozantinib has been shown to overcome HGF/MET-mediated resistance to pan-VEGFR inhibition in neuroblastoma models. spandidos-publications.com This suggests that targeting both pathways simultaneously is a viable strategy to combat this form of resistance.

Vascular Remodeling and Heterogeneity

Cabozantinib's anti-angiogenic properties are a key component of its therapeutic effect. However, changes in the tumor vasculature can contribute to resistance.

Reactivation of Angiogenesis: Although cabozantinib initially inhibits angiogenesis, tumors can develop mechanisms to restore blood supply. In some preclinical models, partial reactivation of pMET has been observed in blood vessels of tumors that have become resistant to cabozantinib. aacrjournals.org

Role of Tumor Microenvironment in Resistance

The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and extracellular matrix that can significantly influence therapeutic response and promote resistance.

Immunosuppressive Microenvironment (e.g., MDSCs, TAMs)

An immunosuppressive TME can protect tumor cells from immune attack and contribute to resistance to therapies like cabozantinib.

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. tandfonline.comresearchgate.net They can inhibit T-cell function and promote tumor progression. tandfonline.comfrontiersin.org In preclinical models, cabozantinib has been shown to decrease the number of MDSCs in the tumor microenvironment. aacrjournals.org Combining cabozantinib with other therapies that target MDSCs has shown enhanced anti-tumor activity. frontiersin.org

Tumor-Associated Macrophages (TAMs): TAMs are another key component of the immunosuppressive TME. tandfonline.comresearchgate.net They can promote tumor growth, angiogenesis, and metastasis. Cabozantinib has been shown to reduce TAM signaling. tandfonline.com In preclinical colon cancer models, cabozantinib decreased the number of TAMs. aacrjournals.org

Table 2: Immunosuppressive Cells in the Tumor Microenvironment and Cabozantinib

Cell Type Function in TME Effect of Cabozantinib
Myeloid-Derived Suppressor Cells (MDSCs) Inhibit T-cell function, promote tumor progression. tandfonline.comfrontiersin.org Decreases the number of MDSCs in the TME. aacrjournals.org
Tumor-Associated Macrophages (TAMs) Promote tumor growth, angiogenesis, and metastasis. tandfonline.comresearchgate.net Reduces TAM signaling and decreases their numbers in the TME. tandfonline.comaacrjournals.org

Fibroblast-Mediated Paracrine Signaling (e.g., HGF secretion)

The tumor microenvironment (TME) plays a critical role in therapeutic resistance. Cancer-associated fibroblasts (CAFs) are a key component of the TME and can mediate resistance to targeted therapies through paracrine signaling. One of the primary mechanisms involves the secretion of hepatocyte growth factor (HGF), the ligand for the MET receptor, which is a key target of cabozantinib. nih.govdovepress.com

Preclinical models have demonstrated that elevated HGF secretion from fibroblasts can lead to resistance. nih.govrsc.org In triple-negative breast cancer (TNBC) models, HGF-expressing fibroblasts enhanced the invasive properties of cancer cells. nih.gov However, cabozantinib was able to reduce the volume and invasive outgrowths of 3D tumor structures, even in the presence of these HGF-secreting CAFs. nih.gov This suggests that while HGF can promote a more aggressive phenotype, cabozantinib can still exert an inhibitory effect on paracrine MET signaling. nih.gov

Similarly, in pancreatic ductal adenocarcinoma (PDAC) models, which are characterized by extensive desmoplasia, fibroblasts secrete high levels of HGF. nih.gov Interestingly, photodynamic therapy, while having its own anti-tumor effects, was found to increase HGF secretion by fibroblasts. nih.gov This highlights a complex interplay where a therapeutic intervention can inadvertently activate a resistance pathway. The addition of cabozantinib to block MET phosphorylation significantly improved the efficacy of photodynamic therapy, underscoring the importance of targeting this fibroblast-driven resistance mechanism. nih.gov

In urothelial carcinoma cell lines, while the cancer cells themselves produced minimal HGF, exogenous HGF stimulated MET activation and promoted invasion, proliferation, and anchorage-independent growth. mdpi.com These effects were effectively suppressed by cabozantinib, indicating that paracrine HGF from the TME is a key driver of tumor progression that can be targeted. mdpi.com

These findings collectively highlight that fibroblast-secreted HGF is a significant factor in mediating resistance to therapies by activating the MET signaling pathway. Cabozantinib's ability to inhibit this pathway, even in the face of high HGF levels, is a crucial aspect of its therapeutic action.

Intrinsic and Acquired Resistance Mechanisms

Beyond the influence of the tumor microenvironment, intrinsic and acquired resistance to cabozantinib can arise from alterations within the cancer cells themselves. These include genetic changes, the activity of drug efflux pumps, and the modulation of cell survival pathways.

Genetic alterations in key signaling pathways can confer resistance to cabozantinib. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K), are among the most common oncogenic alterations and have been implicated in resistance to RTK inhibitors. researchgate.netmdpi.com

Activating mutations in PIK3CA can decouple the PI3K/AKT pathway from upstream RTK signaling, thereby rendering inhibitors like cabozantinib less effective. researchgate.net For instance, the PIK3CA H1047R mutation has been associated with resistance to MET inhibition in head and neck cancer cells and NIH3T3 fibroblast cells. researchgate.net Preclinical studies have shown that combining a MET inhibitor with a PI3K inhibitor can enhance antitumor activity in tumors harboring this mutation. researchgate.net

Interestingly, the role of PIK3CA mutations in cabozantinib sensitivity can be context-dependent. In a preclinical colorectal cancer (CRC) patient-derived tumor xenograft (PDTX) model, tumors with PIK3CA mutations exhibited enhanced sensitivity to cabozantinib. nih.govnih.gov The proposed mechanism is that these tumors may have an increased upregulation and activation of RTKs like MET or RET, making them more susceptible to RTK inhibition by cabozantinib. nih.gov In this CRC model, cabozantinib treatment led to the inhibition of angiogenesis and Akt activation, and a significant decrease in the expression of genes involved in the PI3K pathway. nih.govnih.gov

Conversely, in renal cell carcinoma (RCC) patient-derived xenograft models, prior treatment with VEGFR-targeted therapies appeared to induce acquired resistance to cabozantinib in models harboring PIK3CA mutations. aacrjournals.org This suggests that the therapeutic history of the tumor can influence how PIK3CA mutations affect cabozantinib response.

Furthermore, resistance to cabozantinib can be mediated by the activation of alternative signaling pathways. In castration-resistant prostate cancer (CRPC) models, acquired resistance to cabozantinib was associated with a switch from HGF/MET signaling to FGF/FGFR1 signaling. mdpi.comnih.gov This transition was driven by a YAP/TBX5 complex that led to the overexpression of FGFR1. mdpi.com

These findings illustrate the complex role of genetic alterations in modulating cabozantinib resistance, with the specific mutation and the cancer type influencing the outcome.

Multidrug resistance (MDR) is a major cause of chemotherapy failure and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). researchgate.netfrontiersin.org P-gp functions as a drug efflux pump, reducing the intracellular concentration of various anticancer agents. researchgate.net

Preclinical studies have revealed that cabozantinib itself can modulate the function of P-gp. researchgate.netnih.gov In vitro studies using human hepatoma HepG2/adr and HEK293-MDR1 cells, which overexpress P-gp, showed that cabozantinib enhanced the cytotoxicity of P-gp substrate drugs. nih.gov Cabozantinib achieved this by increasing the intracellular accumulation of these substrates. nih.gov

Further investigation into the mechanism revealed that cabozantinib does not alter the mRNA or protein expression of P-gp. researchgate.netnih.gov Instead, it directly inhibits the efflux function of P-gp. nih.gov Molecular docking studies suggest that cabozantinib may partially share a binding site with verapamil (B1683045) on P-gp. nih.gov Interestingly, cabozantinib was found to stimulate the ATPase activity of P-gp, which is a characteristic of P-gp inhibitors. researchgate.netnih.gov

Cabozantinib has been identified as an inhibitor of P-gp transport activities, but not a substrate. europa.eutandfonline.com This means that cabozantinib has the potential to increase the plasma concentrations of co-administered drugs that are substrates of P-gp. europa.eu

It is also noteworthy that cabozantinib is a substrate of another MDR transporter, the multidrug resistance-associated protein 2 (MRP2). europa.eu Therefore, the co-administration of MRP2 inhibitors could potentially increase plasma concentrations of cabozantinib. europa.eu

The interaction of cabozantinib with MDR transporters is a double-edged sword. Its ability to inhibit P-gp could be beneficial in overcoming resistance to other chemotherapeutic agents. However, its own transport by MRP2 could be a potential mechanism of resistance.

Evasion of apoptosis is a hallmark of cancer, and the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL2) family is a common resistance mechanism. frontiersin.org Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein that is essential for the survival of various cancer cells and is associated with resistance to anticancer agents. aacrjournals.orgmdpi.com

The modulation of Mcl-1 levels appears to be a crucial determinant of the cellular response to cabozantinib. In neuroendocrine tumor (NET) cell lines, cabozantinib was found to be largely ineffective at down-modulating Mcl-1 levels. This inability to target Mcl-1 may contribute to the predominantly cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect of cabozantinib observed in these models.

In contrast, other tyrosine kinase inhibitors have been shown to induce Mcl-1 degradation. In prostate cancer cells, inhibitors of EGFR (erlotinib, lapatinib) and other multi-kinase inhibitors like sorafenib, as well as cabozantinib, were found to markedly decrease Mcl-1 levels, leading to increased proteasome-dependent degradation. aacrjournals.orgresearchgate.netelifesciences.org This decrease in Mcl-1 sensitized the cells to apoptosis induced by the BCL2/BCL-XL inhibitor navitoclax. aacrjournals.org The degradation of Mcl-1 by these kinase inhibitors was found to be mediated by the E3 ubiquitin ligase MARCH5. elifesciences.org

In cytarabine-resistant FLT3-ITD acute myeloid leukemia (AML) cells, an increase in Mcl-1 protein levels was observed. mdpi.com Cabozantinib was effective in inhibiting FLT3-ITD signaling in these resistant cells, suggesting that it can overcome resistance mechanisms that involve Mcl-1 upregulation. mdpi.com Similarly, in cabozantinib-resistant FLT3-ITD AML cells, Mcl-1 levels were found to be increased. ashpublications.org

These findings suggest that the ability of cancer cells to maintain high levels of Mcl-1 can be a key factor in determining their sensitivity to cabozantinib. Targeting Mcl-1, either directly or indirectly, in combination with cabozantinib could be a promising strategy to overcome therapeutic resistance.

Interactive Data Tables

Table 1: Preclinical Findings on Cabozantinib and P-glycoprotein (P-gp) Modulation

Cell LinesKey FindingsReference
HepG2/adr, HEK293-MDR1Cabozantinib enhanced the cytotoxicity of P-gp substrate drugs. nih.gov
HepG2/adrCabozantinib increased the accumulation of P-gp substrates. nih.gov
HepG2/adrCabozantinib did not alter P-gp mRNA or protein expression but stimulated P-gp ATPase activity. researchgate.netnih.gov
MDCK-MDR1Cabozantinib is an inhibitor of P-gp transport activities, but not a substrate. europa.eutandfonline.com

Table 2: Role of PIK3CA Mutations in Cabozantinib Resistance

Cancer Type/ModelPIK3CA MutationEffect on Cabozantinib SensitivityProposed MechanismReference
Head and Neck Cancer, NIH3T3 FibroblastsH1047RResistanceDecoupling of PI3K/AKT pathway from upstream MET inhibition. researchgate.net
Colorectal Cancer (PDTX model)Various activating mutationsEnhanced SensitivityPossible increased upregulation and activation of RTKs like MET or RET. nih.govnih.gov
Renal Cell Carcinoma (PDX model)H1047R, D350GAcquired ResistanceInduced by prior VEGFR-targeted therapy. aacrjournals.org

Table 3: Mcl-1 Modulation in Cabozantinib Resistance

Cell/Tumor ModelObservationImplication for CabozantinibReference
Neuroendocrine Tumors (NETs)Cabozantinib was ineffective in down-modulating Mcl-1 levels.Contributes to a cytostatic rather than cytotoxic effect.
Prostate CancerCabozantinib decreased Mcl-1 protein levels via proteasome-dependent degradation.Sensitized cells to apoptosis induced by a BCL2/BCL-XL inhibitor. aacrjournals.orgresearchgate.netelifesciences.org
Cytarabine-Resistant FLT3-ITD AMLIncreased Mcl-1 protein levels were observed in resistant cells.Cabozantinib was effective in inhibiting signaling in these resistant cells. mdpi.com
Cabozantinib-Resistant FLT3-ITD AMLIncreased Mcl-1 levels.Mcl-1 is a potential target to overcome resistance. ashpublications.org

Drug Discovery and Synthetic Research of Cabozantinib Hydrochloride Analogues

Synthetic Pathways and Methodologies

Early Synthetic Routes and Key Intermediates (e.g., Cyclopropane-1,1-dicarboxylic acid)

Early synthetic strategies for cabozantinib (B823) often commenced with the key intermediate, cyclopropane-1,1-dicarboxylic acid. thieme-connect.com One route involved the preparation of this dicarboxylic acid from diethyl malonate through successive alkylation with 1,2-dibromoethane, achieving a 78% yield. thieme-connect.com The dicarboxylic acid was then activated with thionyl chloride and coupled with 4-fluoroaniline (B128567) to produce an acid intermediate in 65% yield. thieme-connect.com This intermediate was subsequently reacted with 4-hydroxyaniline to form a diamide, which was then coupled with a separately prepared 4-(triflyloxy)quinoline derivative to furnish cabozantinib. thieme-connect.com This final coupling step, however, had a moderate yield of 44%. thieme-connect.com

Another early approach involved chlorinating 6,7-dimethoxyquinolin-4-ol (B79426) with phosphorus oxychloride and then reacting the resulting 4-chloroquinoline (B167314) with an aniline (B41778) derivative. thieme-connect.comtandfonline.com The final step in this sequence was the coupling with 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid, which was activated with oxalyl chloride, to produce cabozantinib in a high yield of 98%. thieme-connect.com A different kilogram-scale synthesis also started with 4-hydroxyquinoline, converting it to a 4-chloroquinoline intermediate. thieme-connect.com

These early methods, while successful in producing cabozantinib, often involved high temperatures, hazardous reagents like Dowtherm A, and complex purification steps, prompting the development of more streamlined and efficient synthetic pathways. thieme-connect.comtandfonline.com

Table 1: Comparison of Early Synthetic Routes for Cabozantinib

Starting MaterialKey IntermediatesKey ReactionsOverall YieldReference
Diethyl malonateCyclopropane-1,1-dicarboxylic acid, 4-(triflyloxy)quinolineAlkylation, Amide coupling, Nucleophilic substitutionModerate thieme-connect.com
6,7-Dimethoxyquinolin-4-ol4-Chloro-6,7-dimethoxyquinoline, 1-((4-Fluorophenyl)carbamoyl) cyclopropane-1-carboxylic acidChlorination, Amide couplingHigh (final step) thieme-connect.comtandfonline.com
1,1-Cyclopropanedicarboxylic acid1-(4-Fluorophenylaminoformyl) cyclopropane (B1198618) carboxylic acid, 4-[(6,7-Dimethoxy-4-quinoline)oxy] anilineAcyl chloride formation, Amide coupling67.2% acs.org

Modern and Continuous Flow Synthesis Techniques (e.g., Microreactor-based methods)

In recent years, continuous flow synthesis using microreactors has emerged as a superior alternative to traditional batch processing for producing cabozantinib. acs.orgacs.org This modern approach offers significant advantages, including enhanced safety, improved reaction control, higher yields, and shorter reaction times. acs.orgresearchgate.net

A two-step cascaded flow process has been developed for the synthesis of cabozantinib in a microreactor. acs.orgacs.org This process begins with the two-step amidation of 1,1-cyclopropanedicarboxylic acid. acs.org In the first step, 1-carbonyl-N-(4-fluorophenyl)cyclopropane-1-carboxamide (CBT-3) is generated with a yield of 97.5% using CDI as the coupling reagent. acs.orgacs.org The second amidation step utilizes EDCI/HOBt as coupling reagents to produce cabozantinib. acs.org This continuous flow method achieves a total reaction yield of 96.1% in just 35 minutes, with a productivity of approximately 5.3 g/h. acs.orgacs.org This represents a significant improvement over batch processes that often suffer from low yields, long reaction times, and the use of highly toxic reagents. acs.orgacs.org

The use of microreactors allows for precise control over reaction parameters, which is crucial for optimizing yield and minimizing the formation of byproducts. acs.orgresearchgate.netmdpi.com For instance, in the synthesis of the intermediate CBT-3, microreactor technology helps to avoid the formation of a bis-amide side product. acs.org The intrinsic kinetics of the reaction can also be studied in detail within the microreactor, revealing that the formation of ion pairs between the intermediate and the coupling agent is the rate-determining step. acs.orgacs.org

Optimization of Reaction Conditions and Yields

Later developments focused on using milder and more efficient reagents and catalysts. acs.orgresearchgate.net For instance, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) was found to be a more reactive and efficient reagent for creating key intermediates compared to ortho-formate, allowing for lower reaction temperatures and higher isolated yields. tandfonline.com The use of sodium methoxide (B1231860) as the sole reagent for amide bond formation, avoiding the need for toxic acid chlorides and expensive coupling agents, has also been a significant improvement. researchgate.net

One optimized process describes a five-step reaction starting from diethyl malonate and 4-fluoroaniline, which reportedly achieves a comprehensive yield of over 50%, a significant increase from the previously reported 20%. google.com This improved method also simplifies the reaction course and post-processing, avoiding the use of an autoclave and reducing production costs. google.com

In continuous flow synthesis, optimization involves screening various coupling reagents and adjusting parameters such as temperature, reaction time, and reactant concentrations. acs.orgresearchgate.net For example, in the microreactor-based synthesis of cabozantinib, CDI was identified as the optimal coupling reagent for the first amidation step, while EDCI/HOBt were found to be most effective for the second step. acs.orgacs.org This careful optimization led to a near-quantitative yield for the final product. acs.org

Table 2: Optimization of Cabozantinib Synthesis

MethodReagents/ConditionsYieldAdvantagesReference
Improved Batch ProcessDiethyl malonate, 4-fluoroaniline, simplified workup>50%Higher yield, lower cost, simpler operation google.com
Microreactor Flow Synthesis1,1-Cyclopropanedicarboxylic acid, CDI, EDCI/HOBt96.1%High yield, short reaction time, enhanced safety acs.orgacs.org
Alternative Batch Process1-(3,4-dimethoxyphenyl)ethan-1-one, H2/Ni, POCl3, t-BuOK/DMAC82% (overall)Milder conditions, good purity tandfonline.com

Synthesis of Novel Bioisosteres of Cabozantinib Hydrochloride

The synthesis of novel bioisosteres of cabozantinib is an active area of research aimed at improving the drug's efficacy, selectivity, and pharmacokinetic properties. nih.govnih.govtandfonline.com Bioisosteric replacement involves substituting a part of the molecule with another group of atoms that have similar physical or chemical properties, with the goal of enhancing the drug's desirable characteristics. nih.gov

One notable example is the replacement of the central benzene (B151609) ring of cabozantinib with a pyridine (B92270) ring. nih.govnih.gov In one study, two pyridine-based bioisosteres were synthesized. nih.gov The trimethylpyridine analog showed poor inhibitory activity against the c-Met kinase, while the unsubstituted pyridine analog exhibited potent inhibition comparable to cabozantinib itself. nih.gov The synthesis of this promising pyridine bioisostere involved coupling a pyridine-containing intermediate with the rest of the cabozantinib scaffold. nih.gov

Another approach to creating bioisosteres involves modifying the cyclopropane ring. nih.gov For example, fluorocyclopropyl analogs of cabozantinib have been synthesized. The introduction of a fluorine atom creates a new stereocenter, and a diastereoselective synthesis was developed to access both diastereomers. nih.gov This was achieved through a reverse hydrolysis/amide coupling strategy, facilitated by the understanding of the trans-fluorine effect on the hydrolysis rate of the precursor, diethyl 2-fluorocyclopropane-1,1-dicarboxylate. nih.gov

The synthesis of these novel bioisosteres often requires the development of new synthetic routes for the modified building blocks. For instance, the synthesis of the pyridine-containing core might start from a commercially available pyridine derivative, which is then elaborated through a series of reactions to create the necessary intermediate for coupling. nih.gov

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Based on Cabozantinib

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govresearchgate.netnih.gov Designing PROTACs based on cabozantinib is a novel strategy to enhance its anti-cancer activity and potentially overcome drug resistance. nih.govresearchgate.net

The synthesis of cabozantinib-based PROTACs involves chemically linking cabozantinib or a derivative to a ligand that binds to an E3 ligase, such as the von Hippel-Lindau (VHL) E3 ligase. nih.govresearchgate.net The linker is a critical component of the PROTAC, and its length and composition can significantly impact the efficacy of the resulting molecule. nih.govresearchgate.net

In one study, a series of c-Met-targeting PROTACs were synthesized starting from a 7-demethylated cabozantinib analog. nih.govnih.gov This analog was first alkylated with esters of halogenated carboxylic acids to introduce a linker attachment point. nih.gov After hydrolysis of the ester group, the resulting carboxylic acid was coupled to a VHL ligand. nih.gov Two of the synthesized PROTACs, featuring glycol-based linkers, demonstrated effective inhibition of c-Met phosphorylation and were able to decrease the total level of c-Met protein in cancer cells. nih.gov

The synthesis of these complex molecules requires careful planning and execution of multiple chemical steps. The choice of linker, the E3 ligase ligand, and the attachment point on the cabozantinib scaffold are all crucial design parameters that are explored through the synthesis and evaluation of a library of PROTAC molecules. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) studies are fundamental in drug design, providing insights into how the chemical structure of a compound influences its biological activity. benthamdirect.commdpi.comresearchgate.net For cabozantinib and its analogs, SAR studies have been crucial in identifying key structural features responsible for its potent inhibitory activity against tyrosine kinases like c-Met and VEGFR-2, as well as for understanding and potentially mitigating off-target effects. benthamdirect.comnih.gov

Computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are often employed to guide SAR studies. benthamdirect.commdpi.com These studies have revealed that the methoxyphenyl group of cabozantinib can form hydrogen bonds with proteins associated with toxicity. benthamdirect.com This suggests that modifications to this part of the molecule could reduce adverse effects while maintaining therapeutic efficacy. benthamdirect.com

SAR studies on a series of anilinopyrimidine-based dual inhibitors of c-Met and VEGFR-2, which incorporated the cyclopropane-1,1-dicarboxamide moiety of cabozantinib, demonstrated the importance of this group for potent activity. nih.gov The study also explored various substitutions on the anilinopyrimidine core, revealing that certain substituents led to a significant drop in potency. nih.govresearchgate.net A co-crystal structure of one of the potent analogs with c-Met provided a structural basis for the observed SAR, showing the specific interactions between the inhibitor and the kinase's active site. nih.gov

In the development of cabozantinib bioisosteres, SAR is a guiding principle. For example, the dramatic difference in activity between a trimethylpyridine and an unsubstituted pyridine bioisostere of cabozantinib highlighted the sensitivity of the c-Met binding pocket to steric bulk around the pyridine nitrogen. nih.govnih.gov Docking studies suggested that the active pyridine analog could adopt a preferred conformation for binding that the inactive analog could not. dntb.gov.ua

Furthermore, SAR studies on fluorinated analogs of cabozantinib have shown that the stereochemistry of the fluorine atom on the cyclopropane ring can influence the molecule's selectivity for different kinases. nih.gov This highlights the subtle yet significant impact that even a single atom change can have on the biological activity profile of the drug.

Table 3: Key Structural Features and Their Impact on Cabozantinib's Activity

Structural MoietyRole in ActivityPotential for ModificationReference
Cyclopropane-1,1-dicarboxamidePotent inhibition of c-Met and VEGFR-2Modifications can impact potency nih.gov
6,7-DimethoxyquinolineBinds to the kinase hinge regionMethoxy groups are important for activity benthamdirect.com
Central Phenyl RingScaffold for connecting key moietiesCan be replaced with bioisosteres like pyridine nih.govnih.gov
4-FluoroanilineInteracts with the solvent-exposed regionSubstitutions can affect potency nih.gov

Identification of Key Pharmacophoric Features for Kinase Inhibition

The inhibitory activity of Cabozantinib stems from a collection of specific structural elements, or pharmacophores, that interact with the ATP-binding pockets of its target kinases. A primary pharmacophoric feature is the quinoline (B57606) scaffold, which serves as the core structure of the molecule. This quinoline ring system is a known component in many inhibitors of VEGFR-2 and c-Met. nih.gov

Cabozantinib's effectiveness is derived from its capacity to inhibit multiple receptor tyrosine kinases (RTKs) implicated in tumor development, such as MET, VEGFR2, RET, KIT, AXL, and FLT3. nih.gov The dysregulation of the MET/HGF and VEGF/VEGFR2 signaling pathways is a known factor in the progression of many human cancers. nih.gov By concurrently blocking these pathways, Cabozantinib can suppress tumor growth, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer). nih.govmdpi.com

Exploration of Modifications for Improved Target Specificity and Potency

Building on the understanding of Cabozantinib's key pharmacophoric features, researchers have explored numerous modifications to its structure to create analogues with improved potency and target specificity. These efforts aim to enhance its therapeutic efficacy while potentially reducing off-target effects.

One successful strategy has been the application of bioisosterism, where a part of the molecule is replaced with a structurally similar but chemically different group to improve its properties. nih.gov In one study, the central benzene ring of the Cabozantinib structure was replaced with a pyridine ring. This modification led to the synthesis of a novel analogue, compound 4 , which demonstrated a c-Met inhibitory activity (IC50 of 4.9 nM) comparable to that of Cabozantinib (IC50 of 5.4 nM). nih.govresearchgate.net This research highlighted that even subtle changes to the core structure can significantly impact biological activity. researchgate.net

Another innovative approach involves the development of Proteolysis Targeting Chimeras (PROTACs). Cabozantinib-based PROTACs have been designed by functionalizing the quinoline core, specifically at the 7-position. frontiersin.org These molecules are designed to not just inhibit, but to actively induce the degradation of the target protein (like c-Met). Two such PROTACs, which link the Cabozantinib structure to a VHL-ligand via a glycol-based linker, were found to be highly effective in degrading the Met protein and showed potent anticancer activity in the nanomolar range.

Furthermore, new dual VEGFR-2/c-Met inhibitors have been designed based on the Cabozantinib pharmacophore. A series of 3-phenylquinazolin-2,4(1H,3H)-diones incorporating a thiourea (B124793) moiety were synthesized. researchgate.net One of the most active compounds from this series, compound 3e , showed potent inhibitory activity against both VEGFR-2 and c-Met, with IC50 values of 83 nM and 48 nM, respectively. researchgate.net

Table 1: Inhibitory Activity of Selected Cabozantinib Analogues
CompoundModificationTarget KinaseIC50 (nM)
CabozantinibParent Compoundc-Met5.4
Compound 4Pyridine bioisostere of central benzene ringc-Met4.9
Compound 3e3-phenylquinazolin-2,4(1H,3H)-dione with thioureaVEGFR-283
Compound 3e3-phenylquinazolin-2,4(1H,3H)-dione with thioureac-Met48

Computational Design of Novel Analogs with Enhanced Properties

The design and discovery of new Cabozantinib analogues have been significantly accelerated through the use of computational methods. These in silico techniques allow researchers to predict the properties of novel molecules before they are synthesized, saving time and resources. Key computational approaches include molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, and molecular dynamics (MD) simulations. nih.govresearchgate.net

In one notable study, computational tools were used to design novel Cabozantinib analogues specifically as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. researchgate.net Using a bioisosteric approach with the software MolOpt, researchers generated 592 analogues by modifying the phenyl, amide cyclopropyl (B3062369), and cyclopropyl groups of the Cabozantinib structure. researchgate.net These virtual compounds were then screened for their pharmacokinetic and toxicological (ADMET) profiles. researchgate.net

Molecular docking studies were performed to predict how these new analogues would bind to P-gp. researchgate.net Several analogues showed promising docking scores, indicating potentially strong binding affinity. Two of the most promising ligands, CBZ01 and CBZ13 , were further analyzed using molecular dynamics (MD) simulations to assess the stability of their interaction with the protein. researchgate.net This integrated computational workflow identified these two analogues as strong candidates for development as agents to overcome multidrug resistance. researchgate.net

3D-QSAR is another powerful computational method used to understand the relationship between the three-dimensional structure of a molecule and its biological activity. nih.gov By building CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models, researchers can identify the key structural features that contribute to or detract from the desired inhibitory activity. nih.gov This information is invaluable for the rational design of new inhibitors with enhanced potency. nih.gov

Table 2: Predicted Binding Affinities of Computationally Designed P-gp Inhibitor Analogues
CompoundModification StrategyPredicted Docking Score (kcal/mol)
CabozantinibParent Compound (Reference)-6.4 to -8.0 (Range)
CBZ01Computationally designed bioisostere-7.6
CBZ06Computationally designed bioisostere-7.1
CBZ11Computationally designed bioisostere-6.7
CBZ13Computationally designed bioisostere-7.5
CBZ25Computationally designed bioisostere-6.4

Preclinical Combination Strategies and Synergistic Effects

Rationale for Combination Therapies Based on Molecular Insights

Cabozantinib (B823) hydrochloride is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, AXL, and vascular endothelial growth factor receptors (VEGFRs). cabometyxhcp.comnih.govmdpi.com The rationale for employing cabozantinib in combination therapies stems from its multifaceted mechanism of action that targets key pathways involved in tumor growth, angiogenesis, metastasis, and immune regulation. cabometyxhcp.com By simultaneously inhibiting these critical signaling nodes, cabozantinib can address tumor complexity and heterogeneity, which are common reasons for the failure of single-agent therapies.

The inhibition of VEGFR promotes the normalization of the tumor vasculature, which can enhance the delivery and efficacy of other therapeutic agents and facilitate the infiltration of immune cells into the tumor microenvironment. nih.gov Furthermore, the blockade of MET and AXL can counteract resistance mechanisms that emerge during treatment with other targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors. nih.gov For example, MET signaling has been identified as a mechanism for acquired resistance in several cancers. aacrjournals.org The unique ability of cabozantinib to target these distinct but interconnected pathways provides a strong molecular basis for its use in combination with other anticancer agents to achieve synergistic effects and overcome drug resistance. nih.govnih.gov

Combinations with Immune Checkpoint Inhibitors (ICI)

Preclinical studies have consistently demonstrated the synergistic anti-tumor activity of cabozantinib when combined with immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis. In mouse models of hepatocellular carcinoma (HCC), the combination of cabozantinib and an anti-PD-1 antibody resulted in significantly greater anti-tumor efficacy compared to either monotherapy. nih.gov Similarly, in models of metastatic renal cell carcinoma (mRCC), cabozantinib has been shown to enhance the effects of anti-PD-1 therapy. nih.gov

This enhanced efficacy is not limited to liver and kidney cancer models. Preclinical data from patient-derived xenograft (PDX) models of microsatellite stable (MSS) colorectal cancer also showed synergy between cabozantinib and checkpoint inhibitors. aacrjournals.org The combination of cabozantinib with an anti-PD-L1 antibody (durvalumab) has also shown promise in preclinical settings. aacrjournals.org These findings suggest that the immunomodulatory effects of cabozantinib can potentiate the action of ICIs across a range of solid tumors, leading to improved tumor control and response rates. nih.gov

Table 1: Preclinical Studies of Cabozantinib and Anti-PD-1/PD-L1 Combination

Cancer ModelCombinationKey FindingReference
Hepatocellular Carcinoma (HCC) Mouse ModelCabozantinib + Anti-PD-1Increased anti-tumor efficacy compared to monotherapy. nih.gov
Metastatic Renal Cell Carcinoma (mRCC)Cabozantinib + Anti-PD-1Enhanced impact of anti-PD-1 therapy on immunosurveillance. nih.gov
Colorectal Cancer (CRC) PDX ModelCabozantinib + Anti-PD-1/PD-L1Demonstrated synergistic anti-tumor activity. aacrjournals.org

Cabozantinib fosters a more immune-permissive tumor microenvironment through several distinct mechanisms. A key effect is the reduction of immunosuppressive cell populations. frontiersin.org Preclinical studies have shown that cabozantinib decreases the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor, both of which are potent inhibitors of anti-tumor immunity. nih.govnih.govaacrjournals.org Concurrently, it increases the infiltration and proliferation of cytotoxic CD8+ T cells, the primary effectors of tumor cell killing. nih.govfrontiersin.org

Beyond altering immune cell populations, cabozantinib can induce immunogenic cell death (ICD) in cancer cells, a form of apoptosis that stimulates an immune response. nih.govfrontiersin.org It has also been shown to directly modulate the function of dendritic cells (DCs), which are critical for initiating anti-tumor T-cell responses. nih.govfrontiersin.org Furthermore, cabozantinib's anti-angiogenic properties, mediated through VEGFR inhibition, lead to vascular normalization. nih.gov This improves the tumor's accessibility to immune effector cells. The inhibition of the AXL receptor tyrosine kinase, which plays a role in immune evasion, may further contribute to the invigoration of the anti-tumor immune response. cabometyxhcp.comaacrjournals.orgaacrjournals.org In HCC models, the combination of cabozantinib and anti-PD1 therapy was specifically linked to enhanced neutrophil recruitment and activation. nih.gov

Combinations with Other Targeted Agents

The unique inhibitory profile of cabozantinib, particularly its dual targeting of VEGFR2 and MET, makes it an attractive partner for combination with other RTKIs. aacrjournals.org Preclinical comparisons in colorectal cancer PDX models have shown that cabozantinib exhibits superior tumor growth inhibition compared to regorafenib, another multi-kinase inhibitor. aacrjournals.orgaacrjournals.org

In preclinical models of merlin-deficient schwannoma, the combination of cabozantinib with the Src inhibitor dasatinib (B193332) demonstrated a synergistic relationship, leading to caspase-dependent apoptosis and suppressed tumor cell growth. aacrjournals.org In studies on uveal melanoma cell lines, combining cabozantinib or the structurally related inhibitor foretinib (B612053) with trabectedin (B1682994) showed synergistic effects, highlighting the potential of targeting multiple kinase pathways simultaneously. arvojournals.org These findings underscore the strategy of combining RTKIs with complementary targets to achieve a more comprehensive blockade of oncogenic signaling and overcome resistance.

A compelling preclinical strategy involves combining cabozantinib with inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway, particularly dual mTORC1/2 inhibitors like sapanisertib (B612132) (also known as MLN0128). nih.govbmj.com The rationale for this combination is based on the observation that while cabozantinib effectively inhibits pathways like p-MET/p-ERK, it may not impact the AKT/mTOR signaling cascade, which can be a parallel survival pathway in cancer cells. bmj.com

In preclinical models of renal cell carcinoma (RCC), the combination of cabozantinib and sapanisertib was identified as a highly effective therapeutic strategy, leading to tumor growth inhibition or regression even in models derived from patients who had failed other TKI and immunotherapy combinations. nih.govnih.gov Mechanistically, this combination effectively restrains ERK phosphorylation and reduces the expression of downstream targets involved in cell-cycle control and apoptosis. nih.govnih.govelsevierpure.com Similarly, in a mouse model of c-Met/β-catenin-driven HCC, the combination of cabozantinib and an mTOR inhibitor induced tumor regression, whereas cabozantinib alone only led to stable disease. bmj.com These results highlight the potential of this combination to treat tumors with co-activation of the c-MET and AKT/mTOR pathways. bmj.comclinicaltrials.gov

Table 2: Preclinical Studies of Cabozantinib and Sapanisertib Combination

Cancer ModelKey FindingMechanismReference
Renal Cell Carcinoma (RCC) PDX ModelsInhibited tumor growth and induced regression, even in treatment-resistant models.Restrains ERK phosphorylation, reduces vascular density, and downregulates cell-cycle genes. nih.govnih.govelsevierpure.com
Hepatocellular Carcinoma (HCC) Mouse ModelInduced tumor regression in c-Met/β-catenin driven tumors.Simultaneous blockade of p-MET/p-ERK and AKT/mTOR signaling pathways. bmj.com

Combination with Androgen Deprivation Therapy

Preclinical studies have illuminated the synergistic potential of combining cabozantinib with androgen deprivation therapy (ADT) in prostate cancer models. The rationale for this combination is rooted in the interplay between the androgen receptor (AR) and MET signaling pathways. Evidence suggests that AR signaling can negatively regulate MET expression. Consequently, androgen deprivation can lead to an upregulation of MET, providing a potential escape mechanism for cancer cells. By co-administering cabozantinib, a potent MET inhibitor, this escape route can be effectively blocked.

In preclinical models of androgen-sensitive prostate cancer, the combination of cabozantinib with ADT has demonstrated enhanced antitumor effects compared to either agent alone. For instance, in an androgen-sensitive LuCaP 23.1 prostate cancer model, cabozantinib treatment significantly inhibited tumor growth in castrated mice, as evidenced by a marked decrease in serum prostate-specific antigen (PSA) levels. While the control group showed a 76% increase in PSA per week, the cabozantinib-treated group had a minimal increase of only 0.2% per week nih.gov. These findings suggest that cabozantinib can effectively delay the progression to castration-resistant prostate cancer.

Furthermore, in models of castration-resistant prostate cancer (CRPC), where AR signaling may still be active, combining cabozantinib with AR antagonists like enzalutamide (B1683756) has shown synergistic effects. researchgate.net While cabozantinib alone had modest effects on the invasion of AR-positive CRPC cells, its efficacy was significantly enhanced when combined with enzalutamide, which inhibits AR signaling and subsequently increases MET expression. researchgate.net This combination leads to more potent inhibition of tumor growth than either monotherapy. aacrjournals.org These preclinical data provide a strong basis for the clinical investigation of cabozantinib in combination with ADT in patients with both hormone-sensitive and castration-resistant prostate cancer. aacrjournals.orgnih.gov

Combinations with Conventional Anti-Cancer Modalities

Synergy with Chemotherapeutic Agents (e.g., Cetuximab, 5-Fluorouracil (B62378), Trabectedin)

Preclinical evidence strongly supports the synergistic or additive effects of cabozantinib when combined with various conventional chemotherapeutic agents across different cancer types. These combinations often lead to enhanced apoptosis and more significant tumor growth inhibition than either agent used alone.

The combination of cabozantinib with cetuximab , an epidermal growth factor receptor (EGFR) inhibitor, has shown promise in preclinical models of head and neck squamous cell carcinoma (HNSCC). nih.govnih.gov Resistance to cetuximab can be mediated by the activation of alternative receptor tyrosine kinases such as AXL and MET, both of which are targets of cabozantinib. nih.gov Preclinical studies in HNSCC cell lines have demonstrated that the combination of an EGFR inhibitor with a MET inhibitor can lead to a 3- to 4-fold enhancement of apoptosis. medrxiv.org This provides a strong rationale for the clinical evaluation of the cabozantinib-cetuximab combination in HNSCC. nih.gov

In colorectal cancer (CRC) models, cabozantinib has been found to synergize with 5-fluorouracil (5-FU) to induce apoptosis. researchgate.net This synergistic effect is mediated through the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). In HCT116 colorectal cancer cells, the combination of cabozantinib and 5-FU resulted in a significant increase in apoptosis compared to either drug alone, as determined by a nuclear fragmentation assay. researchgate.netnih.gov This effect was dependent on PUMA, highlighting a specific molecular mechanism for the observed synergy. researchgate.net

A notable synergistic interaction has also been observed between cabozantinib and trabectedin in preclinical models of metastatic uveal melanoma. researchgate.netaetna.comresearchgate.net In patient-derived xenograft (PDX) models of uveal melanoma, trabectedin monotherapy resulted in tumor growth inhibitions of 35-49%. researchgate.netnih.govnih.gov The combination of trabectedin with cabozantinib demonstrated even greater efficacy, leading to a significant induction of apoptosis, with the relative caspase 3 and 7 activity increasing by up to 20.5-fold in uveal melanoma cell lines. researchgate.netnih.gov

Table 1: Preclinical Synergistic Effects of Cabozantinib with Chemotherapeutic Agents

Combination Cancer Model Key Finding Quantitative Data Source(s)
Cabozantinib + Cetuximab Head and Neck Squamous Cell Carcinoma Enhanced apoptosis 3- to 4-fold increase in apoptosis medrxiv.org
Cabozantinib + 5-Fluorouracil Colorectal Cancer Synergistic induction of apoptosis via PUMA Significant increase in nuclear fragmentation researchgate.netnih.gov
Cabozantinib + Trabectedin Uveal Melanoma Increased tumor growth inhibition and apoptosis Up to 20.5-fold increase in caspase 3/7 activity; 35-49% tumor growth inhibition with trabectedin alone researchgate.netnih.govnih.gov

Combination with Photodynamic Therapy

Preclinical research has unveiled a promising synergistic relationship between cabozantinib and photodynamic therapy (PDT) in the context of pancreatic ductal adenocarcinoma (PDAC). nih.govoncotarget.com PDT is a localized treatment that uses a photosensitizer and light to generate reactive oxygen species, leading to cell death and vascular damage within the tumor. However, tumor cells can develop resistance to PDT.

Studies utilizing 3D heterotypic pancreatic microtumor models, which mimic the tumor microenvironment, have shown that PDT can inadvertently induce the secretion of hepatocyte growth factor (HGF) by fibroblasts. nih.gov HGF is the ligand for the MET receptor, and its increased secretion can activate pro-survival MET signaling in cancer cells, thereby limiting the efficacy of PDT.

The combination of cabozantinib with PDT has been shown to overcome this resistance mechanism. By blocking MET phosphorylation, adjuvant cabozantinib significantly enhances the efficacy of PDT. nih.govwhiterose.ac.uk This is particularly evident in the increased levels of spheroid necrosis at lower, more tolerable doses of PDT. nih.govresearchgate.net In AsPC-1 pancreatic cancer spheroids, the combination of cabozantinib and PDT resulted in a 3-fold reduction in the EC50 value for spheroid necrosis, indicating a potent synergistic effect. nih.gov These findings suggest that combining cabozantinib with PDT could be a valuable strategy to improve treatment outcomes in desmoplastic tumors like pancreatic cancer. nih.gov

Table 2: Preclinical Effects of Cabozantinib in Combination with Photodynamic Therapy (PDT) in Pancreatic Cancer Spheroid Models

Cell Line Combination Parameter Result Source(s)
AsPC-1 Cabozantinib + PDT Spheroid Necrosis (EC50) 3-fold reduction nih.gov
MIA PaCa-2 Cabozantinib + PDT Spheroid Area Significant reduction nih.gov
MIA PaCa-2 Cabozantinib + PDT Spheroid Viability Significant reduction nih.gov

Preclinical Strategies to Overcome Drug Resistance with Combinatorial Approaches

A significant area of preclinical research has focused on utilizing cabozantinib in combination therapies to overcome both primary and acquired resistance to other targeted agents. Cabozantinib's unique ability to inhibit multiple tyrosine kinases, including MET, AXL, and VEGFR, makes it a prime candidate for tackling complex resistance mechanisms.

One key area of investigation is overcoming resistance to anti-angiogenic therapies like sunitinib (B231) in renal cell carcinoma (RCC). tandfonline.comnih.gov Chronic sunitinib treatment can lead to the upregulation of MET and AXL signaling, which promotes tumor progression and metastasis. nih.govbohrium.com Preclinical studies have demonstrated that cabozantinib can effectively inhibit this sunitinib-induced activation of MET and AXL. nih.govnih.gov In sunitinib-resistant RCC xenograft models, cabozantinib treatment rescued this resistance, leading to reduced tumor growth. nih.govbohrium.com This is attributed to cabozantinib's ability to suppress downstream signaling pathways like AKT and ERK, as well as the epithelial-mesenchymal transition (EMT) program induced by chronic sunitinib exposure. nih.gov

In hepatocellular carcinoma (HCC), primary resistance to cabozantinib has been observed in models with low c-Met expression. nih.govbmj.comnih.gov Preclinical studies have shown that while cabozantinib effectively inhibits the MET and ERK pathways, it does not impact the AKT/mTOR pathway. mdpi.com This has led to the investigation of combining cabozantinib with mTOR inhibitors . In a MET/β-catenin-driven HCC model, the combination of cabozantinib with the mTOR inhibitor MLN0128 resulted in significant tumor regression, whereas cabozantinib alone only led to stable disease. nih.govmdpi.com This synergistic effect was associated with potent inhibition of both tumor cell proliferation and angiogenesis, alongside increased apoptosis. nih.gov

Resistance to anti-EGFR therapies (e.g., cetuximab, panitumumab) in colorectal cancer is another area where cabozantinib combinations show promise. nih.govresearchgate.net A known mechanism of acquired resistance to anti-EGFR antibodies is the amplification of the MET gene. nih.gov Preclinical data from patient-derived xenograft models of MET-amplified colorectal cancer have shown that MET inhibitors can reverse resistance to EGFR blockade. researchgate.net The combination of cabozantinib and panitumumab has been investigated, with preclinical evidence suggesting that dual inhibition of MET and EGFR can lead to more pronounced tumor regression in HGF-expressing xenograft models compared to either monotherapy. nih.govdovepress.com

Table 3: Preclinical Combination Strategies with Cabozantinib to Overcome Drug Resistance

Combination Cancer Model Resistance Mechanism Addressed Key Preclinical Finding Source(s)
Cabozantinib + Sunitinib Renal Cell Carcinoma Sunitinib-induced upregulation of MET and AXL Cabozantinib rescued sunitinib resistance and inhibited tumor growth in xenograft models. nih.govnih.govbohrium.com
Cabozantinib + mTOR Inhibitor (MLN0128) Hepatocellular Carcinoma Primary resistance via AKT/mTOR pathway activation Combination led to tumor regression in mouse models, while cabozantinib alone resulted in stable disease. nih.govmdpi.commdpi.com
Cabozantinib + Panitumumab Colorectal Cancer MET amplification-driven resistance to anti-EGFR therapy Dual inhibition showed more pronounced tumor regression in preclinical xenograft models. nih.govresearchgate.netdovepress.com
Cabozantinib + Enzalutamide Castration-Resistant Prostate Cancer Androgen receptor antagonist-induced upregulation of MET Synergistic inhibition of tumor growth in vitro and in vivo. researchgate.netaacrjournals.org

Future Directions and Emerging Research Avenues

Identification of Novel Biomarkers for Preclinical Response and Resistance

The identification of reliable biomarkers is crucial for predicting which patients are most likely to benefit from cabozantinib (B823) and for understanding the mechanisms of resistance. Current research is focused on a multi-faceted approach, integrating genomic, transcriptomic, and protein-based biomarkers. nih.gov

Exploratory analyses of circulating biomarkers in patients with metastatic triple-negative breast cancer revealed that higher baseline concentrations of soluble MET (sMET) were associated with longer progression-free survival. nih.gov In recurrent endometrial cancer, studies have identified novel blood-derived immune signatures of response and resistance. bmj.com Favorable outcomes were linked to higher levels of activated T-cell markers like ICOS-L and CD28, while poor clinical outcomes were associated with monocyte/macrophage mobilizers CCL23 and CSF1/M-CSF. bmj.com

Future investigations are expected to include in-depth characterization of the tumor microenvironment to further refine biomarker identification. nih.gov The development of a combined multi-marker model is considered a likely requirement for accurately predicting response to cabozantinib. nih.gov

Further Elucidation of Adaptive Resistance Mechanisms at the Molecular Level

Despite its efficacy, acquired resistance to cabozantinib remains a significant clinical challenge. Understanding the molecular mechanisms driving this resistance is paramount for developing strategies to overcome it. Research suggests that long-term treatment can lead to the emergence of resistant clones within tumors. bmj.com

At the molecular level, studies in hepatocellular carcinoma (HCC) have shown that while cabozantinib effectively inhibits phosphorylated MET (p-MET) and downstream p-ERK1/2, it does not significantly affect the AKT/mTOR signaling pathway. bmj.com This suggests that activation of alternative signaling pathways may contribute to resistance. In fact, HCC cells with low levels of c-Met have demonstrated primary resistance to c-MET inhibitors. frontiersin.org

Mechanisms of adaptive resistance are being investigated, including both cancer-intrinsic factors like epithelial-to-mesenchymal transition and cancer-extrinsic factors such as immunomodulation by the tumor microenvironment. tandfonline.comresearchgate.net In melanoma brain metastasis cell lines, cabozantinib treatment led to a reduction in several phosphorylated receptor tyrosine kinases (p-RTKs), including p-IGF-1R, p-MERTK, and p-DDR1, suggesting their involvement in the drug's mechanism of action and potential roles in resistance. mdpi.com The complexity of resistance mechanisms, as seen with EGFR-TKIs where mutations like T790M and C797S confer resistance, highlights the need for continued investigation into the specific pathways affected by cabozantinib. nih.gov

Research into Cancer Stem Cell Metabolomic Phenotypes and Targeting Strategies

Cancer stem cells (CSCs) are a subpopulation of tumor cells known for their roles in tumor recurrence, metastasis, and resistance to conventional therapies. nih.gov These cells possess unique metabolic characteristics and plasticity, allowing them to adapt to therapeutic stress. nih.gov A novel approach to understanding and overcoming tumor heterogeneity and therapy resistance is the mapping of CSC metabolomic phenotypes. researchgate.netoncotarget.com

The theory is that the metabolic diversity of CSCs is narrower than that of the bulk tumor, offering an opportunity for targeted therapeutic interventions. tandfonline.comresearchgate.net By identifying the "driver metabolites" and metabolic nodes that CSCs rely on for self-renewal and tumor initiation, new strategies can be developed to target these vulnerabilities. researchgate.netoncotarget.com This could lead to the development of drugs that specifically target the metabolic pathways essential for CSC survival and plasticity. oncotarget.com The knowledge gained from studying the metabolic alterations in cancers like medullary thyroid cancer, HCC, and renal cell carcinoma will be crucial for identifying patients who may benefit from combining cabozantinib with agents that target these metabolic pathways. tandfonline.com

Exploration of Cabozantinib Hydrochloride in Novel Delivery Systems (e.g., Nanoparticles) for Enhanced Preclinical Efficacy

To improve the therapeutic index of cabozantinib, researchers are exploring novel drug delivery systems, with a significant focus on nanoparticles. nih.govfrontiersin.org Nanoparticle-based systems offer several potential advantages, including improved drug solubility, stability, and the ability to achieve controlled and sustained drug release. nih.govfrontiersin.orgresearchgate.net This can lead to a longer circulation time and potentially reduced off-target toxicity. nih.gov

One promising approach involves encapsulating cabozantinib in poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.govresearchgate.net Preclinical studies have shown that cabozantinib-loaded PLGA nanoparticles exhibit desirable physicochemical properties and can induce dose-dependent toxicity in cancer cells. nih.govresearchgate.net In a model of renal cell carcinoma, these nanoparticles were shown to reduce lung metastatic burden and prolong lifespan. researchgate.net

Another area of investigation is the use of modified polymeric nanoparticles, such as those made from PLGA and polysarcosine, for the delivery of cabozantinib in hepatocellular carcinoma. frontiersin.org These systems have demonstrated the ability to induce apoptosis and cytotoxicity in cancer cell lines. frontiersin.org The pH-sensitive nature of some nanoparticle formulations allows for enhanced drug release in the acidic tumor microenvironment. frontiersin.orgaip.org Furthermore, protein-based nanoparticles are also being explored for their potential to deliver chemotherapeutic agents with reduced toxicity and improved efficacy. aip.org The use of nanocarriers is a rapidly advancing field that holds the potential to significantly enhance the preclinical and clinical efficacy of cabozantinib. researchgate.net

Q & A

Q. What are the primary molecular targets of Cabozantinib Hydrochloride, and how do they influence experimental design in preclinical studies?

Cabozantinib is a multikinase inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2), mesenchymal-epithelial transition factor (MET), and AXL receptor tyrosine kinase. These targets drive tumor angiogenesis, metastasis, and resistance mechanisms. Preclinical studies should include:

  • In vitro kinase inhibition assays : Measure IC50 values using recombinant kinases (e.g., VEGFR2, MET) and substrate phosphorylation assays .
  • In vivo xenograft models : Use MET-driven or VEGF-overexpressing tumor models to assess anti-angiogenic and anti-metastatic effects .
  • Biomarker validation : Quantify plasma VEGF levels or tumor MET phosphorylation via ELISA or immunohistochemistry to confirm target engagement .

Q. What validated experimental models are recommended for assessing Cabozantinib’s anti-angiogenic effects in vitro and in vivo?

  • In vitro : Endothelial tube formation assays using human umbilical vein endothelial cells (HUVECs) to evaluate disruption of VEGF-driven angiogenesis .
  • In vivo : Orthotopic or subcutaneous xenograft models (e.g., renal cell carcinoma or hepatocellular carcinoma) with micro-CT imaging to quantify tumor vasculature density .
  • Methodological controls : Include sorafenib as a comparator due to its overlapping anti-angiogenic targets .

Advanced Research Questions

Q. How can researchers optimize combination strategies between Cabozantinib and immune checkpoint inhibitors in renal cell carcinoma models?

The COSMIC-313 trial (NCT03937219) provides a framework for evaluating cabozantinib with nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4) in untreated advanced renal cell carcinoma (RCC). Key considerations include:

  • Dose scheduling : Sequential vs. concurrent administration to mitigate overlapping toxicities (e.g., fatigue, hypertension) .
  • Immune profiling : Use flow cytometry to assess tumor-infiltrating lymphocytes (TILs) and PD-L1 expression pre/post-treatment .
  • Mechanistic synergy : Evaluate MET inhibition’s role in reducing immunosuppressive tumor-associated macrophages (TAMs) .

Q. What methodologies are appropriate for analyzing discrepancies between clinical trial data and real-world efficacy outcomes in Cabozantinib-treated populations?

  • Retrospective cohort studies : Compare progression-free survival (PFS) and adverse event rates from phase 3 trials (e.g., CELESTIAL trial for HCC) with real-world data (e.g., Italian Managed Access Program) .
  • Covariate adjustment : Use multivariate regression to account for differences in patient demographics, prior therapies, and comorbidity burden .
  • Toxicity management algorithms : Develop protocols for hypertension (ACE inhibitors) and hand-foot syndrome (urea-based creams) based on real-world tolerability data .

Q. How should researchers address conflicting data on Cabozantinib’s efficacy in MET-amplified vs. non-amplified tumors?

  • Preclinical stratification : Genetically engineer isogenic cell lines with/without MET amplification to isolate MET-specific effects .
  • Clinical correlative studies : Perform MET FISH or NGS on archival tumor samples from clinical trial participants to subgroup efficacy analyses .
  • Data interpretation : Use hazard ratios (HRs) and confidence intervals (CIs) to quantify effect sizes, acknowledging potential confounding from off-target kinase inhibition .

Methodological Guidelines

Q. What statistical approaches are recommended for Cabozantinib trials with crossover design limitations?

  • Rank-preserving structural failure time (RPSFT) models : Adjust survival estimates for treatment switching in open-label trials .
  • Sensitivity analyses : Compare intention-to-treat (ITT) vs. per-protocol populations to assess bias from dropout rates .

Q. How can researchers validate Cabozantinib’s off-target effects in kinase profiling studies?

  • Broad-spectrum kinase panels : Use in vitro assays (e.g., Eurofins KinaseProfiler) to quantify inhibition of 300+ kinases at 1 μM Cabozantinib .
  • Thermodynamic binding assays : Employ surface plasmon resonance (SPR) to measure dissociation constants (Kd) for secondary targets like FLT4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.